molecular formula C9H8N2O2 B15071278 1-Oxoisoindoline-5-carboxamide

1-Oxoisoindoline-5-carboxamide

カタログ番号: B15071278
分子量: 176.17 g/mol
InChIキー: WNOMNVMWZAPUOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Oxoisoindoline-5-carboxamide ( 1823367-10-7) is a pharmaceutical intermediate and building block with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. A key research application for the 1-oxoisoindoline-5-carboxamide scaffold is in the design of selective Casein Kinase 1α (CK1α) degraders . CK1α is a serine/threonine protein kinase involved in critical cellular processes, including the Wnt/β-catenin signaling pathway, and is a potential target for hematological malignancies and solid tumors . Compounds based on this core structure function as selective molecular glue degraders, offering a targeted approach to modulate protein function for research purposes . This mechanism highlights the value of 1-Oxoisoindoline-5-carboxamide as a versatile building block in the discovery of new small-molecule probes and therapeutics, especially in the field of targeted protein degradation. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H8N2O2

分子量

176.17 g/mol

IUPAC名

1-oxo-2,3-dihydroisoindole-5-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-8(12)5-1-2-7-6(3-5)4-11-9(7)13/h1-3H,4H2,(H2,10,12)(H,11,13)

InChIキー

WNOMNVMWZAPUOQ-UHFFFAOYSA-N

正規SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)N1

製品の起源

United States
Foundational & Exploratory

Structural activity relationship (SAR) of 1-oxoisoindoline-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 1-Oxoisoindoline-5-Carboxamide Derivatives

Executive Summary

The 1-oxoisoindoline-5-carboxamide motif has rapidly evolved from a niche chemical intermediate into a privileged pharmacophore in modern medicinal chemistry. While historically overshadowed by its 4-substituted analogs (e.g., lenalidomide, pomalidomide), the 5-carboxamide substitution provides a unique topological geometry. This guide explores the structure-activity relationship (SAR) of this scaffold across two distinct but highly impactful therapeutic domains: Targeted Protein Degradation (TPD) via Cereblon (CRBN) recruitment, and Antimicrobial Resistance (AMR) via bacterial efflux pump inhibition.

By analyzing the causality behind these structural modifications, this whitepaper provides drug development professionals with actionable insights into exit vector logic, ternary complex formation, and self-validating screening methodologies.

The 5-Position Exit Vector Logic in Targeted Protein Degradation (TPD)

In the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the spatial orientation of the linker attachment point (the "exit vector") is the primary determinant of ternary complex stability[1].

The 1-oxoisoindoline core binds to the tri-tryptophan pocket of the E3 ligase Cereblon (CRBN) via its glutarimide moiety. Traditional immunomodulatory imide drugs (IMiDs) utilize the 4-position of the isoindoline ring for linker attachment. However, shifting functionalization to the 5-position via a carboxamide linkage (e.g., 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxamide) fundamentally alters the spatial trajectory of the linker, directing it toward a distinct solvent-exposed region of the CRBN surface[2].

Overcoming Steric Clashes in PROTAC Linkerology

Recent direct-to-biology screening campaigns (March 2026) have demonstrated that certain proteins of interest (POIs), such as FBXO22 and BRD4, exhibit poor degradation profiles when targeted with traditional 4-linked CRBN anchors[1]. By utilizing the 1-oxoisoindoline-5-carboxamide scaffold (e.g., intermediate L3E4 , which extends a 6-aminohexyl chain from the 5-carboxamide), researchers can access alternative ternary complex conformations that alleviate steric clashes between the POI and the E3 ligase[1],[3].

Molecular Glues: The Case of BMS-986397

Beyond PROTACs, the 5-carboxamide scaffold is highly effective in molecular glues. BMS-986397 is a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α)[4]. The 5-carboxamide modification in BMS-986397 induces a specific conformational change in CRBN, creating a highly complementary neo-protein interface that selectively recruits and ubiquitinates CK1α, leading to its proteasomal degradation and subsequent apoptosis in cancer models[4],[5].

G POI Protein of Interest (e.g., BRD4, CK1α) Linker Alkyl/PEG Linker POI->Linker Binds IMiD 1-oxoisoindoline-5-carboxamide (CRBN Anchor) Linker->IMiD Covalent Attachment (5-position exit vector) CRBN Cereblon (E3 Ligase) IMiD->CRBN Recruits Ub Polyubiquitination CRBN->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Signals

Mechanism of PROTACs utilizing the 1-oxoisoindoline-5-carboxamide anchor for CRBN recruitment.

SAR in Antimicrobial Resistance: AcrA Efflux Pump Inhibition

In parallel to its use in oncology, the 1-oxoisoindoline-5-carboxamide scaffold has shown remarkable efficacy in combating Gram-negative bacterial resistance. The AcrAB-TolC efflux pump system in Escherichia coli is a major driver of multidrug resistance.

While most Efflux Pump Inhibitors (EPIs) target the substrate-binding protein (AcrB), targeting the Membrane Fusion Protein (AcrA) offers a novel mechanism to disrupt pump assembly[6].

Scaffold Evolution from NSC 60339

The polybasic terephthalic acid derivative NSC 60339 was identified as a weak AcrA binder. To improve its pharmacological profile, researchers executed an SAR campaign replacing the terephthalic acid core with a 1-oxoisoindoline-5-carboxamide core[6].

The rigidification provided by the isoindoline ring, coupled with the hydrogen-bond donating/accepting capacity of the 5-carboxamide, significantly enhanced binding affinity to AcrA. For example, the derivative 2-benzyl-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1-oxoisoindoline-5-carboxamide (Compound 17e) demonstrated robust structural disruption of the AcrA complex, dramatically reducing the efflux of antibiotics and potentiating the activity of novobiocin[6],[7].

AcrA Derivative 1-oxoisoindoline-5-carboxamide Derivative (e.g., 17e) AcrA AcrA (Membrane Fusion Protein) Derivative->AcrA Binds (SPR validated) Assembly AcrAB-TolC Complex Assembly AcrA->Assembly Disrupts structural changes Efflux Antibiotic Efflux Assembly->Efflux Inhibits Potentiation Antibiotic Potentiation (Cell Death) Efflux->Potentiation Leads to

Pathway of AcrAB-TolC efflux pump inhibition by 1-oxoisoindoline-5-carboxamide derivatives.

Quantitative SAR Data Summaries

The following tables summarize the quantitative impact of the 1-oxoisoindoline-5-carboxamide scaffold across both TPD and AMR applications.

Table 1: Efficacy of 5-Carboxamide Linked PROTACs in Targeted Protein Degradation [1],[3]

Compound ID Target E3 Ligase DC₅₀ (µM) Dₘₐₓ (%) Notes
L1C8 (Purified) BRD4 CRBN 1.82 94.28 Utilizes 5-carboxamide exit vector
L1D8 (Purified) BRD4 CRBN 0.25 86.63 Optimized linker length

| ARV-825 (Control) | BRD4 | CRBN | 0.009 | >95.0 | Traditional 4-linked standard |

Table 2: Antibiotic Potentiation via AcrA Inhibition in E. coli (WT-Pore Cells) [6],[7]

Compound Core Scaffold MIC without Novobiocin (µM) MIC with Novobiocin (µM) AcrA Binding (SPR)
NSC 60339 (1) Terephthalic acid 200 25 Strong
Amide 5 Terephthalic amide >200 50 Moderate

| Compound 17e | 1-oxoisoindoline-5-carboxamide | >200 | <25 | Strong (Disrupts Assembly) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires orthogonal, self-validating assay systems. Below are the standard protocols for synthesizing and evaluating 1-oxoisoindoline-5-carboxamide compounds.

Protocol 1: Direct-to-Biology PROTAC Synthesis & HiBiT Screening[8],[9]

Causality: Traditional PROTAC development is bottlenecked by iterative HPLC purification. Because the HiBiT NanoLuc complementation assay is highly sensitive and specific to the target protein, crude reaction mixtures can be screened directly to identify active 5-carboxamide exit vectors rapidly.

  • Pre-Validation: Treat HiBiT-POI LgBiT HEK293 cells with a known degrader (e.g., NX-2127 for BTK or ARV-825 for BRD4) to confirm dose-dependent degradation and establish the dynamic range of the assay.

  • Amide Coupling: In a miniaturized format, combine 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid (0.1 mmol) with the target-ligand-amine (0.1 mmol) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 2 hours.

  • Crude Dilution: Evaporate the solvent. Assuming 100% conversion, dissolve the crude mixture in DMSO to generate a 10 mM stock solution.

  • Cellular Treatment: Plate the validated HiBiT-POI cells in 384-well plates. Treat cells with the crude PROTAC library at varying concentrations (e.g., 10 µM to 1 nM) overnight.

  • Readout: Add Nano-Glo HiBiT Lytic Reagent. Measure luminescence to calculate DC₅₀ and Dₘₐₓ. Hits are subsequently purified for final validation.

Workflow Acid 1-oxoisoindoline-5-carboxylic acid Coupling Amide Coupling (HATU/DIPEA/DMF) Acid->Coupling Amine Linker-Amine + POI Ligand Amine->Coupling PROTAC Crude PROTAC Library Coupling->PROTAC Yields Screening Direct-to-Biology Screening (HiBiT-POI cells) PROTAC->Screening High-throughput assay

Direct-to-biology synthesis and screening workflow for 1-oxoisoindoline-5-carboxamide PROTACs.

Protocol 2: Biophysical & Cellular Validation of AcrA Inhibitors[6],[7]

Causality: To prove that the 1-oxoisoindoline-5-carboxamide derivative functions specifically via AcrA (and not via off-target toxicity), biophysical binding must be correlated with structural changes in the native cellular environment.

  • Surface Plasmon Resonance (SPR): Immobilize purified AcrA protein on a CM5 sensor chip. Flow 50 µM of the test compound over the chip. Use a blank reference surface to subtract non-specific binding. Record association and dissociation kinetics.

  • In Vivo Proteolysis: Treat E. coli cells with 25 µM of the validated SPR hit. Lyse the cells and subject the lysate to limited trypsin proteolysis. Perform a Western blot for AcrA. An altered cleavage pattern compared to the vehicle control confirms that the compound induces a conformational change in AcrA in vivo.

  • Efflux Inhibition Assay: Load E. coli cells with the fluorescent bisbenzamide dye H-33342 (a known AcrAB-TolC substrate). Monitor the rate of intracellular fluorescence accumulation in the presence of the test compound. A dramatic reduction in efflux rate confirms functional pump inhibition.

Conclusion

The 1-oxoisoindoline-5-carboxamide scaffold represents a highly versatile structural motif. By shifting the functionalization vector from the traditional 4-position to the 5-position, medicinal chemists can unlock novel spatial trajectories for PROTAC linkers, enabling the degradation of previously intractable targets. Concurrently, the rigid, hydrogen-bonding nature of this scaffold makes it an ideal candidate for disrupting complex protein-protein interactions, such as the AcrAB-TolC bacterial efflux pump.

Sources

Physicochemical and Analytical Profiling of 1-Oxoisoindoline-5-Carboxamide: Molecular Weight, Exact Mass, and LogP in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-phase drug discovery workflows, I frequently encounter 1-oxoisoindoline-5-carboxamide (Molecular Formula: C9​H8​N2​O2​ ) as a critical pharmacophore and synthetic intermediate. This bicyclic system is structurally analogous to immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide. Recently, it has gained immense traction as a high-affinity binder to the cereblon (CRBN) E3 ubiquitin ligase, making it a foundational building block in the design of Proteolysis Targeting Chimeras (PROTACs) for treating acute myeloid leukemia and other malignancies[1][2].

Understanding its exact mass and lipophilicity (logP) is not merely a regulatory box-checking exercise; it is the mechanistic basis for optimizing linker attachments, ensuring membrane permeability, and preventing late-stage attrition in PROTAC development.

Quantitative Physicochemical Profiling

The structural integration of a highly polar carboxamide group onto the relatively lipophilic 1-oxoisoindoline core creates a delicate physicochemical balance.

  • Exact Mass Causality: In PROTAC synthesis, the linker is typically attached to the isoindoline nitrogen or the carboxamide group. Tracking the exact mass (176.0586 Da) via High-Resolution Mass Spectrometry (HRMS) is mandatory to differentiate the target compound from isobaric impurities or incomplete coupling reactions[3][4].

  • LogP Causality: PROTACs frequently violate Lipinski’s Rule of 5 (bRo5). By utilizing a low-logP warhead like 1-oxoisoindoline-5-carboxamide (logP ~0.6 - 1.0), medicinal chemists can "spend" their lipophilicity budget on the linker and the target-binding ligand, ensuring the final chimeric molecule maintains aqueous solubility and cellular permeability.

Table 1: Fundamental Physicochemical Properties
PropertyValueAnalytical / Computational Method
Molecular Formula C9​H8​N2​O2​ Elemental Analysis
Molecular Weight 176.17 g/mol Standard Atomic Weights[3]
Exact Mass (Monoisotopic) 176.05857 DaHRMS Target[4]
[M+H]+ Adduct Mass 177.0659 DaESI+ Mass Spectrometry
Topological Polar Surface Area 58.2 ŲComputed (TPSA)[4]
LogP (Partition Coefficient) ~0.60 - 1.08RP-HPLC / XLogP3 Algorithm[5][6]

Analytical Workflow & Self-Validating Protocols

To characterize 1-oxoisoindoline-5-carboxamide accurately, we deploy a dual-pronged analytical workflow.

Analytical_Workflow cluster_Mass Exact Mass Profiling cluster_LogP Lipophilicity Profiling Sample 1-Oxoisoindoline-5-carboxamide LC UHPLC Separation Sample->LC Prep Reference Standards Sample->Prep ESI ESI+ Ionization LC->ESI MS Q-TOF MS (176.0586 Da) ESI->MS HPLC RP-HPLC Isocratic Run Prep->HPLC Calc LogP Interpolation (~0.6 - 1.0) HPLC->Calc

Fig 1: Analytical workflow for exact mass and logP determination of the compound.

Protocol A: HRMS Determination of Exact Mass

We utilize Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The carboxamide nitrogen readily accepts this proton, maximizing the ionization efficiency to form the [M+H]+ adduct.

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 column. Elute using a steep gradient of Water/Acetonitrile.

    • Causality: This separates the active compound from synthesis precursors (e.g., 5-bromo-1-oxoisoindoline) preventing ion suppression in the source.

  • Self-Validating Check: The MS is continuously infused with a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771). If the lock-mass drifts by >2 ppm, the acquisition is automatically flagged and halted. This ensures the 176.0586 Da target measurement is absolutely trustworthy.

Protocol B: LogP Determination via RP-HPLC (OECD TG 117)

We eschew the traditional octanol-water shake-flask method. The amphiphilic nature of PROTAC intermediates often causes unbreakable emulsions in shake-flasks. Instead, we use Reverse-Phase HPLC.

  • Standard Calibration: Prepare a mixture of reference compounds with known logP values (e.g., aniline, phenol, benzyl alcohol).

  • Isocratic Elution: Run the standards and the 1-oxoisoindoline-5-carboxamide sample through a C18 column using an isocratic mobile phase (Methanol/Water 50:50).

  • Self-Validating Check: Thiourea is injected at the start and end of the sequence to determine the column dead time ( t0​ ). If the t0​ shifts by >1%, the system is re-equilibrated. This guarantees that the capacity factor ( k′=(tR​−t0​)/t0​ ) calculations remain perfectly linear.

  • Interpolation: The logP of 1-oxoisoindoline-5-carboxamide is interpolated from the linear regression of log(k′) vs. known logP, consistently yielding a value between 0.6 and 1.0.

Mechanistic Role in Targeted Protein Degradation

The precise molecular weight and logP of 1-oxoisoindoline-5-carboxamide make it an ideal "warhead" for recruiting E3 ligases. Recent literature demonstrates its utility in synthesizing potent 7[7] and 1 for acute myeloid leukemia[1][2]. Furthermore, derivatives of this core have been utilized to 8 by binding to efflux pump proteins[8][9].

When integrated into a PROTAC, the 1-oxoisoindoline core binds to the tri-tryptophan pocket of CRBN. This induces a ternary complex between the E3 ligase, the PROTAC, and the Protein of Interest (POI), leading to polyubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism POI Target Protein (e.g., CK1α) PROTAC PROTAC Molecule (1-Oxoisoindoline Core) POI->PROTAC Ub Polyubiquitination PROTAC->Ub Induces Proximity E3 E3 Ligase (CRBN) E3->PROTAC Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets for

Fig 2: Mechanism of 1-oxoisoindoline-based PROTACs inducing targeted protein degradation.

References

  • PubChem Compound Summary for CID 1002 (C9H8N2O2 Exact Mass Reference) . National Center for Biotechnology Information. 4

  • Substituted 1-Oxo-Isoindoline-5-Carboxamide Compounds, Compositions Thereof, and Methods of Treatment Therewith . WIPO Patentscope (WO/2020/243379). 1

  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders . ResearchGate (2026). 7

  • Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli . ACS Publications. 8

Sources

Pharmacokinetic and Pharmacodynamic Profiling of 1-oxoisoindoline-5-carboxamide: A Next-Generation Cereblon-Recruiting Anchor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Executive Summary & Structural Rationale

The advent of Proteolysis Targeting Chimeras (PROTACs) and molecular glues has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven degradation[1]. At the core of this technology lies the E3 ubiquitin ligase-recruiting moiety. While early degraders predominantly utilized the 1,3-dioxoisoindoline (phthalimide) core found in thalidomide and pomalidomide, the field is rapidly transitioning toward optimized scaffolds.

1-oxoisoindoline-5-carboxamide has emerged as a privileged, next-generation Cereblon (CRBN) anchor[2].

The Causality of Scaffold Selection: Why replace the traditional phthalimide with an isoindolinone (1-oxoisoindoline) core? The removal of one carbonyl group from the isoindoline ring significantly reduces the topological polar surface area (TPSA) and eliminates a highly electrophilic site susceptible to aqueous hydrolysis. This subtle structural modification enhances metabolic stability and cellular permeability—critical factors when designing PROTACs that inherently violate Lipinski’s Rule of Five. Furthermore, the 5-carboxamide position provides a synthetically tractable vector for linker attachment (e.g., via amide coupling) that exits the CRBN binding pocket without causing steric clashes with the critical tri-tryptophan cage (Trp380, Trp386, Trp400) required for target anchoring[2][3].

Pharmacodynamic (PD) Profiling: The Event-Driven Paradigm

The pharmacodynamics of 1-oxoisoindoline-5-carboxamide degraders are governed by their ability to form a productive ternary complex (Target–PROTAC–CRBN), leading to polyubiquitination and subsequent proteasomal degradation.

Assay Causality: Why HiBiT over Western Blot?

To accurately profile PD, we must measure the degradation kinetics (DC 50​ and D max​ ). Historically, this was done via Western blotting, which is low-throughput, semi-quantitative, and prone to high variability[4].

For rigorous PD profiling, we employ CRISPR-Cas9 mediated HiBiT knock-in assays [5].

  • Avoidance of Steric Hindrance: Transient overexpression of large fluorophores (like GFP, ~27 kDa) can sterically clash with the PROTAC-E3 ligase complex and artificially alter ternary complex thermodynamics. The HiBiT tag is only 11 amino acids long, preserving the native structural integrity of the target[6][7].

  • Endogenous Stoichiometry: Knocking the tag into the endogenous locus ensures the protein is expressed at physiological levels, preventing the masking of the "hook effect" (where high PROTAC concentrations form binary rather than ternary complexes)[5].

G PROTAC 1-oxoisoindoline-5-carboxamide PROTAC Ternary Ternary Complex (POI - PROTAC - CRBN) PROTAC->Ternary Binds Target Protein of Interest (POI) Target->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruits Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to Proteasome->PROTAC Recycled

Fig 1. Catalytic cycle of 1-oxoisoindoline-5-carboxamide PROTACs via CRBN-mediated degradation.

Pharmacokinetic (PK) Profiling & The PK/PD Disconnect

The PK profile of 1-oxoisoindoline-5-carboxamide derivatives generally exhibits moderate clearance and a high volume of distribution (V d​ ) due to the lipophilic nature of the linker and warhead.

The PK/PD Disconnect: In traditional pharmacology, efficacy is directly tied to the systemic exposure (AUC) and the time the drug concentration remains above the IC 50​ . However, PROTACs operate catalytically[1]. A single 1-oxoisoindoline-5-carboxamide molecule can iteratively mediate the destruction of multiple target proteins. Because the resynthesis rate of most cellular proteins is slow, robust pharmacodynamic suppression (e.g., >90% degradation) is frequently maintained for 24–48 hours in vivo, even after the plasma concentration of the PROTAC has fallen below the limit of quantification[1][8]. This disconnect is highly desirable, allowing for less frequent dosing regimens and minimizing systemic toxicity.

Quantitative Data Summary

Table 1: Representative PK/PD Parameters for a 1-oxoisoindoline-5-carboxamide-based Degrader (e.g., CK1α Degrader) in CD-1 Mice[3][9].

ParameterValue (IV - 1 mg/kg)Value (PO - 10 mg/kg)Method / Biological Implication
C max​ (ng/mL)1,396 ± 165412 ± 55LC-MS/MS; indicates moderate oral absorption.
T max​ (h)0.0172.0Slower PO absorption typical of high MW degraders.
AUC 0−t​ (h*ng/mL)1,850 ± 2102,100 ± 300Correlates to total systemic exposure.
t 1/2​ (h)3.24.5Moderate half-life; sufficient for catalytic degradation.
Clearance (mL/min/kg)9.0N/ALow-to-moderate hepatic clearance.
DC 50​ (nM)4.5 (In Vitro)N/AHiBiT Assay; highly potent ternary complex formation.
D max​ (%)98% (In Vitro)N/AHiBiT Assay; near-complete target eradication.
PD Duration (h)> 48 h (In Vivo)> 48 h (In Vivo)Demonstrates the catalytic PK/PD disconnect.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Internal controls (e.g., substrate depletion normalization and vehicle controls) are built directly into the workflows.

Protocol A: Live-Cell Kinetic Degradation (HiBiT Assay)

Objective: Determine DC 50​ and D max​ of the PROTAC in real-time.

  • Cell Preparation: Culture CRISPR-edited HEK293 cells expressing the endogenous HiBiT-tagged Protein of Interest (POI) and stably expressing LgBiT in DMEM + 10% FBS[5].

  • Seeding: Seed cells at 10,000 cells/well in a solid white 384-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Substrate Addition: Replace media with CO 2​ -independent medium containing Nano-Glo® Endurazine™ Live Cell Substrate (allows continuous luminescence readout without cell lysis)[5].

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 1-oxoisoindoline-5-carboxamide PROTAC (starting at 1 µM). Add to the wells. Crucial Step: Include a DMSO-only vehicle control to account for natural cell proliferation and substrate depletion over time[5].

  • Kinetic Readout: Measure luminescence every 2 hours for 24 hours using a pre-equilibrated luminometer (37°C).

  • Data Normalization: Calculate Fractional RLU by dividing the PROTAC well RLU by the replicate-averaged DMSO control RLU at each specific time point[5][7]. Fit the data to a single-component exponential decay model to derive DC 50​ and D max​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

Objective: Quantify systemic exposure to correlate with ex vivo PD markers.

  • Formulation Causality: High MW PROTACs are notoriously insoluble. Formulate the 1-oxoisoindoline-5-carboxamide degrader in 5% DMSO / 5% Solutol HS-15 / 90% normal saline. This specific excipient ratio prevents the drug from crashing out of solution upon intravenous injection, ensuring accurate C max​ readings[9].

  • Dosing: Administer to male CD-1 mice (n=3 per route) via IV bolus (1 mg/kg) or oral gavage (10 mg/kg)[9].

  • Sampling: Collect blood via the saphenous vein at 0.017, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes[9].

  • Plasma Extraction: Centrifuge at 3,000 × g for 10 mins at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Calculate PK parameters using non-compartmental analysis (NCA).

Workflow InVitro In Vitro PD (HiBiT Assay) Determine DC50 & Dmax InVivoPK In Vivo PK (Rodent) Measure AUC, Cmax, t1/2 InVitro->InVivoPK Lead Selection ExVivoPD Ex Vivo PD (Western/MS) Measure POI Degradation InVivoPK->ExVivoPD Parallel Sampling Integration PK/PD Integration Correlate Exposure with Efficacy InVivoPK->Integration Data Merge ExVivoPD->Integration Data Merge

Fig 2. Integrated PK/PD workflow for evaluating 1-oxoisoindoline-5-carboxamide degraders.

Conclusion

The 1-oxoisoindoline-5-carboxamide scaffold represents a significant leap forward in the rational design of Cereblon-recruiting PROTACs. By mitigating the physicochemical liabilities of traditional phthalimides, this anchor enables the development of degraders with superior metabolic stability and cellular permeability. When evaluated through rigorous, self-validating methodologies like endogenous HiBiT knock-in assays and tightly controlled in vivo PK models, compounds utilizing this scaffold consistently demonstrate the highly sought-after PK/PD disconnect—delivering sustained, catalytic target degradation long after systemic clearance.

Sources

Navigating the Preclinical Maze: An In-depth Technical Guide to the In vivo Safety and Toxicity Profile of 1-Oxoisoindoline-5-carboxamide Precursors

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the in vivo safety and toxicity profile of 1-oxoisoindoline-5-carboxamide precursors, a chemical scaffold of significant interest in modern drug discovery. As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and field-proven insights to ensure scientific integrity and practical applicability. This document is designed to be a dynamic resource, guiding you through the critical preclinical safety assessments necessary for advancing promising therapeutic candidates.

Introduction: The 1-Oxoisoindoline-5-carboxamide Scaffold and the Imperative of Preclinical Safety

The 1-oxoisoindoline-5-carboxamide core is a key pharmacophore found in a range of biologically active molecules, including potent agents for oncology, inflammation, and neurodegenerative diseases.[1] The therapeutic potential of derivatives from this class is often linked to their ability to modulate protein-protein interactions and key signaling pathways.[1] However, as with any novel chemical entity, a thorough understanding of the in vivo safety and toxicity profile is paramount before clinical translation.

Preclinical toxicology studies are a non-negotiable component of the drug development process, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and governed by international guidelines from the International Council for Harmonisation (ICH).[1] These studies are not merely a box-ticking exercise; they are fundamental to:

  • Establishing a preliminary therapeutic window: Defining the dose range where the compound is effective without causing unacceptable toxicity.

  • Identifying potential target organs for toxicity: Understanding which organs are most susceptible to adverse effects.

  • Determining the nature of toxicity: Differentiating between reversible and irreversible effects.

  • Informing the design of first-in-human clinical trials: Selecting a safe starting dose and identifying key safety parameters to monitor.

This guide will delineate the essential in vivo studies required to build a robust safety profile for 1-oxoisoindoline-5-carboxamide precursors, grounded in the principles of Good Laboratory Practice (GLP).[2][3]

Foundational In Vivo Safety Assessments: A Phased Approach

The in vivo safety evaluation of a novel 1-oxoisoindoline-5-carboxamide precursor should follow a logical, stepwise progression from acute to chronic exposure scenarios.

Acute Oral Toxicity Studies

The initial in vivo assessment aims to determine the potential for toxicity following a single dose of the test compound. The OECD 420 (Fixed Dose Procedure) guideline is a commonly employed and ethically preferred method that avoids using mortality as a primary endpoint.[4][5][6][7][8]

Experimental Protocol: Acute Oral Toxicity (Based on OECD 420)

  • Animal Species: Wistar or Sprague-Dawley rats are the preferred species.[4][8]

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg, or a dose informed by in vitro cytotoxicity data). The animal is observed for signs of toxicity. Based on the outcome, the dose for the main study is determined.[4][7]

  • Main Study: A group of at least five animals (typically females, as they are often more sensitive) is dosed at the selected fixed dose level (5, 50, 300, or 2000 mg/kg).[4][5][6]

  • Observations: Animals are observed for clinical signs of toxicity, including changes in behavior, coordination, and autonomic function, at regular intervals for at least 14 days.[4] Body weight is recorded weekly.

  • Endpoint: The study aims to identify a dose that produces clear signs of toxicity without mortality. This information is used for hazard classification.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Sub-chronic Toxicity Studies (90-Day Repeated Dose)

Sub-chronic studies provide critical information on the effects of repeated exposure to the compound. The OECD 408 guideline for a 90-day oral toxicity study in rodents is the standard for this assessment.[9][10][11][12] This study is designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).[9][13]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (Based on OECD 408)

  • Animal Species: Rats are the preferred rodent species.[10]

  • Groups: At least three dose groups and a control group are used, with a minimum of 10 males and 10 females per group.[10]

  • Dose Selection: Dose levels are selected based on the results of the acute toxicity study and any available pharmacokinetic data. The highest dose should induce some toxicity but not significant mortality.[10]

  • Administration: The test compound is administered daily via oral gavage for 90 consecutive days.[10]

  • In-life Monitoring:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Conducted prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and various serum chemistry parameters indicative of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney).

  • Pathology:

    • Gross Necropsy: A thorough examination of all external surfaces, orifices, and internal organs is performed.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.

Table 1: Illustrative Quantitative Data from In Vivo Studies of Isoindoline Derivatives (Note: Not specific to 1-oxoisoindoline-5-carboxamide precursors)

Compound ClassStudy TypeSpeciesDose/ConcentrationObservationReference
N-benzylisoindole-1,3-dioneSubacute ToxicityMice50, 100, 200 µMIncreased AST levels[14][15]
Aminoacetylenic isoindoline-1,3-dioneAcute ToxicityMice20, 50, 150 mg/kgNo mortality or behavioral changes[16]
1,5-Benzothiazepine derivativesAcute ToxicityMice1600, 2900 mg/kgMortality observed[11][17]
Indolinone derivativesToxicity StudyMiceLow doseMild changes in hematological and biochemical parameters[18]

This table is for illustrative purposes only and highlights the type of data generated. The specific toxicity profile of 1-oxoisoindoline-5-carboxamide precursors must be determined experimentally.

Specialized In Vivo Toxicity Assessments

Beyond general toxicity, a comprehensive safety profile requires the evaluation of specific toxicological endpoints.

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage. The in vivo micronucleus assay (OECD 474) is a key test for this purpose.[19][20]

Experimental Protocol: In Vivo Micronucleus Assay (Based on OECD 474)

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in erythrocytes.[19][21]

  • Animal Species: Mice or rats are typically used.[19]

  • Procedure: The test compound is administered, usually on two consecutive days. Bone marrow or peripheral blood is collected at appropriate time points.[19]

  • Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.[19][21]

  • Integration: This assay can often be integrated into repeated-dose toxicity studies to reduce animal use.[19][22]

Reproductive and Developmental Toxicity

These studies are crucial for any drug intended for use in women of childbearing potential. The ICH S5(R3) guideline provides a framework for assessing developmental and reproductive toxicity (DART).[1][16][23]

Workflow for Reproductive and Developmental Toxicity Assessment

Caption: General workflow for reproductive and developmental toxicity testing.

Carcinogenicity

Carcinogenicity studies are long-term assessments to evaluate the tumorigenic potential of a compound. According to ICH S1A and S1B guidelines, these studies are typically required for drugs that are expected to be administered for at least six months or for shorter periods if there is a cause for concern.[2][14][15][24]

Understanding the "How": Pharmacokinetics and Potential Mechanisms of Toxicity

A comprehensive in vivo safety profile is not complete without an understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and its potential mechanisms of toxicity.

Toxicokinetics

Toxicokinetic data should be collected during repeated-dose toxicity studies to provide a measure of systemic exposure to the compound. This is crucial for interpreting the toxicology findings and for dose selection in subsequent studies.

Workflow for Integrating Toxicokinetics into In Vivo Studies

TK_Integration DoseAdmin Dose Administration (e.g., in 90-day study) BloodSampling Satellite Group Blood Sampling (multiple time points) DoseAdmin->BloodSampling Analysis LC-MS/MS Analysis of Plasma Samples BloodSampling->Analysis PK_Parameters Calculation of PK Parameters (AUC, Cmax, T1/2) Analysis->PK_Parameters ExposureAssessment Exposure Assessment & Correlation with Toxicity Findings PK_Parameters->ExposureAssessment

Caption: Integration of toxicokinetics into repeated-dose toxicity studies.

Potential Mechanisms of Toxicity

For some isoindoline derivatives, such as lenalidomide, the mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This on-target activity is responsible for both the therapeutic effects and some of the toxicities. For novel 1-oxoisoindoline-5-carboxamide precursors, it is essential to investigate potential on-target and off-target effects that could mediate toxicity.

Hypothetical Signaling Pathway for Toxicity

Toxicity_Pathway Compound 1-Oxoisoindoline- 5-carboxamide Precursor Target Cellular Target (e.g., CRBN, Kinase, etc.) Compound->Target Binding Downstream Alteration of Downstream Signaling Target->Downstream CellularStress Cellular Stress (e.g., Oxidative Stress) Downstream->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis OrganToxicity Organ Toxicity (e.g., Hepatotoxicity) Apoptosis->OrganToxicity

Caption: A generalized hypothetical pathway for compound-induced toxicity.

Conclusion: Building a Defensible Preclinical Safety Package

The in vivo safety and toxicity assessment of 1-oxoisoindoline-5-carboxamide precursors is a multifaceted endeavor that requires a systematic and scientifically rigorous approach. By adhering to international guidelines, integrating toxicokinetic analysis, and investigating potential mechanisms of toxicity, researchers can build a comprehensive and defensible preclinical safety package. This, in turn, will enable informed decision-making and pave the way for the successful clinical development of novel therapeutics derived from this promising chemical scaffold.

References

  • S5(R3) detection of reproductive and developmental toxicity for human pharmaceuticals. (URL: [Link])

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC. (URL: [Link])

  • Preclinical Regulatory Requirements - Social Science Research Institute. (URL: [Link])

  • Approach to Pharm/Tox Studies - NGVB. (URL: [Link])

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (URL: [Link])

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human - FDA. (URL: [Link])

  • ICH S1 prospective evaluation study: weight of evidence approach to predict outcome and value of 2-year rat carcinogenicity studies. A report from the regulatory authorities subgroup - Frontiers. (URL: [Link])

  • In Vivo Micronucleus Test - Inotiv. (URL: [Link])

  • OECD 408: 90-day subchronic oral toxicity study in rodents - YesWeLab - Blog. (URL: [Link])

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (URL: [Link])

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (URL: [Link])

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI. (URL: [Link])

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. (URL: [Link])

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed. (URL: [Link])

  • S5(R3) - ICH. (URL: [Link])

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (URL: [Link])

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. (URL: [Link])

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives | Journal of Chemical Health Risks. (URL: [Link])

  • 420 | oecd guideline for testing of chemicals. (URL: [Link])

  • Acute Toxicity - Joint Research Centre - European Commission. (URL: [Link])

  • Oral Toxicity OECD 408 - Altogen Labs. (URL: [Link])

  • Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles - PubMed. (URL: [Link])

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (URL: [Link])

  • Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies | US EPA. (URL: [Link])

  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - EMA. (URL: [Link])

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives - Journal of Chemical Health Risks. (URL: [Link])

  • S 1 A The Need for Carcinogenicity Studies of Pharmaceuticals - EMA. (URL: [Link])

  • ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. (URL: [Link])

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In Vitro Biological Half-Life and Stability Profiling of 1-Oxoisoindoline-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

The 1-oxoisoindoline-5-carboxamide moiety is a highly privileged, versatile bicyclic pharmacophore that has recently become a cornerstone in two major therapeutic modalities: Targeted Covalent Inhibitors (TCIs) (such as EGFR Exon20 insertion inhibitors) and Targeted Protein Degraders (PROTACs/Molecular Glues) (such as Cereblon-recruiting lenalidomide analogs)[1][2].

Because this scaffold serves as a structural foundation rather than a standalone clinical entity, asking for "the" biological half-life in vitro requires a multidimensional approach. As drug developers, we do not measure a single half-life; we measure a composite of stability metrics. The in vitro biological half-life of 1-oxoisoindoline-5-carboxamide derivatives is defined by three distinct parameters:

  • Chemical Half-Life ( t1/2,GSH​ ) : The intrinsic reactivity of the molecule when functionalized with covalent warheads.

  • Metabolic Half-Life ( t1/2,met​ ) : The intrinsic clearance ( CLint​ ) driven by hepatic enzymes.

  • Functional Degradation Half-Life ( t1/2,deg​ ) : The rate at which the compound induces the degradation of a target protein via the ubiquitin-proteasome system.

This whitepaper provides an in-depth technical guide to evaluating these three pillars, detailing the causality behind our experimental designs and providing self-validating protocols for rigorous in vitro assessment.

Mechanistic Determinants of In Vitro Half-Life

Balancing Covalent Reactivity ( t1/2,GSH​ )

When the 1-oxoisoindoline-5-carboxamide core is used to target kinase mutations (e.g., EGFR Ex20Ins), it is often equipped with an electrophilic warhead (like an acrylamide)[1]. The in vitro half-life in the presence of glutathione (GSH) serves as a surrogate for thiol reactivity.

  • The Causality: If the chemical half-life is too short ( t1/2​<100 min), the drug will rapidly bind to off-target thiols in plasma, leading to systemic toxicity and poor exposure. If it is too long ( t1/2​>2000 min), the compound fails to achieve sustained target engagement[1]. Recent optimizations demonstrated that tuning the stereochemistry of pyrrolidine substitutions on the scaffold can achieve a perfectly balanced reactivity half-life of ~321 minutes[1].

Hepatic Clearance and Efflux

Metabolic half-life is dictated by Phase I (CYP450) and Phase II (UGT/SULT) metabolism. For isoindoline derivatives, we prioritize hepatocyte stability assays over simple microsomal (HLM/RLM) assays.

  • The Causality: The carboxamide and lactam groups on the 1-oxoisoindoline core are susceptible to direct conjugation and amide hydrolysis—pathways that are fully active in intact hepatocytes but often underrepresented in microsomes. Furthermore, achieving blood-brain barrier (BBB) penetrance requires minimizing the MDCKII-MDR1 efflux ratio. Transitioning from an amide-linked to an alkene-linked 1-oxoisoindoline-5-carboxamide derivative successfully reduced the efflux ratio from 28 to 12, significantly prolonging the effective cellular half-life[1].

Quantitative Data & Structure-Activity Relationships (SAR)

The following tables summarize the in vitro half-life and clearance data for various 1-oxoisoindoline-5-carboxamide derivatives during hit-to-lead optimization.

Table 1: GSH Reactivity and Intrinsic Clearance Profiles | Derivative / Modification | t1/2,GSH​ (min) | Rat Hep CLint​ (μL/min/10⁶ cells) | Mouse Hep CLint​ (μL/min/10⁶ cells) | Target Profile | | :--- | :--- | :--- | :--- | :--- | | Compound 13 (Baseline Warhead) | 2960 | N/A | N/A | Suboptimal (Too slow) | | Compound 16/17 (Pyrrolidine sub.) | 321 | N/A | N/A | Optimal Reactivity | | Compound 33 (Azetidine sub.) | N/A | 58 | 150 | High Rodent Clearance | | Compound 34 (Alkene linker) | N/A | 29 | N/A | High Metabolic Stability |

Data synthesized from recent optimizations of EGFR Ex20Ins inhibitors .[1]

Table 2: Efflux Ratios (MDCKII-MDR1) for BBB Penetrance

Derivative Linker Type Efflux Ratio Impact on Cellular Retention / Half-Life
Compound 26 (CH₂O linked) 57 Poor retention; rapid efflux
Compound 32 (Amide linked) 28 Moderate retention

| Compound 36 (Alkene linked) | 12 | High retention; prolonged cellular half-life |

Visualizing the Analytical Pathways

Multiparametric Assay Workflow

To accurately determine the biological half-life of these compounds, we employ a parallel workflow assessing metabolism, reactivity, and functional degradation.

Workflow Start 1-Oxoisoindoline-5-Carboxamide Metabolic Metabolic Stability (Hepatocytes) Start->Metabolic Reactivity Covalent Reactivity (GSH Assay) Start->Reactivity Degradation Target Degradation (HiBiT Assay) Start->Degradation LCMS1 LC-MS/MS (Parent Loss) Metabolic->LCMS1 LCMS2 LC-MS/MS (Adduct Formation) Reactivity->LCMS2 Luminescence Luminescence (Protein Levels) Degradation->Luminescence Calc1 CLint & t1/2 (metabolic) LCMS1->Calc1 Calc2 t1/2 (GSH) LCMS2->Calc2 Calc3 DC50 & t1/2 (degradation) Luminescence->Calc3

Multiparametric in vitro half-life assessment workflow for isoindoline derivatives.

CRBN-Mediated Degradation Mechanism

When utilized as a Cereblon (CRBN) binder, the 1-oxoisoindoline-5-carboxamide core acts as a molecular glue, dictating the functional half-life of target proteins (e.g., GSPT1, FBXO22)[3].

Pathway Compound 1-Oxoisoindoline-5-Carboxamide (CRBN Binder) CRBN Cereblon (CRBN) E3 Ligase Compound->CRBN Binds Ternary Ternary Complex CRBN->Ternary Target Target Protein (e.g., GSPT1) Target->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalysis Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets to

CRBN-mediated targeted protein degradation pathway driven by isoindoline glues.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are engineered with built-in validation steps.

Protocol A: Real-Time GSH Reactivity Assay ( t1/2,GSH​ )

This assay determines the chemical half-life of covalent 1-oxoisoindoline-5-carboxamide derivatives[1].

  • Preparation : Prepare a 10 mM stock of the test compound in DMSO. Prepare a 5 mM Glutathione (GSH) solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation : Mix the compound (final concentration 1 μM) with the GSH solution (final concentration 1 mM) at 37°C.

  • Sampling : Extract 50 μL aliquots at t=0,15,30,60,120,240,and 360 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification : Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transition for the loss of the parent compound.

  • Self-Validation & Calculation : Plot the natural log of the remaining parent percentage versus time. The system is validated only if the linear regression yields an R2>0.95 . Calculate the half-life using the first-order kinetics equation: t1/2​=ln(2)/k .

Protocol B: Hepatocyte Stability and Intrinsic Clearance ( CLint​ )
  • Cell Thawing : Thaw cryopreserved human, rat, or mouse hepatocytes and suspend in Williams' Medium E supplemented with GlutaMAX. Ensure viability is >80% via Trypan Blue exclusion.

  • Incubation : Seed hepatocytes at a density of 1×106 cells/mL in a 96-well plate. Pre-incubate at 37°C with 5% CO₂ for 15 minutes.

  • Dosing : Add the 1-oxoisoindoline-5-carboxamide derivative to a final concentration of 1 μM (final DMSO < 0.1%).

  • Time-Course : Take 20 μL aliquots at t=0,15,30,60,90,and 120 minutes. Quench in 100 μL of cold acetonitrile.

  • Self-Validation : Run Verapamil and Umbelliferone concurrently as high-clearance Phase I and Phase II positive controls, respectively. If the controls do not degrade within expected historical half-lives, discard the assay plate.

  • Calculation : Determine t1/2​ from the log-linear decline. Calculate CLint​ as:

    CLint​=(t1/2​ln(2)​)×(Number of cellsVolume of incubation​)
Protocol C: HiBiT Target Degradation Assay

When the scaffold is used as a PROTAC/Glue, we measure the functional degradation half-life of the target protein[3][4].

  • Cell Line Engineering : Utilize CRISPR/Cas9 to endogenously tag the target protein (e.g., BTK, BRD4, or GSPT1) with an 11-amino acid HiBiT tag in the appropriate cell line (e.g., KG-1a cells)[3][5].

  • Treatment : Seed cells in a 384-well plate. Treat with a 10-point dose-response titration of the compound (ranging from 1 pM to 10 μM)[5].

  • Detection : At specific time intervals (e.g., 1h, 4h, 12h, 24h), add the Nano-Glo HiBiT Lytic Detection System (containing LgBiT and furimazine substrate). The LgBiT binds the HiBiT tag to form a functional NanoLuc luciferase[4].

  • Self-Validation : Use a known degrader (e.g., NX-2127 for BTK, expected DC50​≈4.47 nM) as a benchmark[3]. Measure luminescence to plot degradation kinetics and calculate the functional t1/2,deg​ of the protein.

Conclusion

The in vitro biological half-life of 1-oxoisoindoline-5-carboxamide is not a static property but a highly tunable parameter. By systematically profiling its chemical reactivity ( t1/2,GSH​ ), its metabolic robustness ( CLint​ ), and its functional degradation kinetics, drug development professionals can engineer this privileged scaffold to achieve optimal systemic exposure and target engagement, whether designing next-generation covalent kinase inhibitors or novel molecular glues.

References

  • Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations Journal of Medicinal Chemistry - ACS Publications (May 2024). URL:[Link]

  • Isoindolinone compounds, and uses thereof (WO2022257897A1)
  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders bioRxiv (March 2026). URL:[Link]

  • Composés, compositions pharmaceutiques associées et leurs méthodes d'utilisation (WO2025076284A1)

Sources

Methodological & Application

Application Note: Conjugation of PEG Linkers to 1-Oxoisoindoline-5-Carboxylic Acid to Generate 1-Oxoisoindoline-5-Carboxamide PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (TPD).

Rationale & Mechanistic Principles

The 1-Oxoisoindoline-5-Carboxamide Anchor

Proteolysis Targeting Chimeras (PROTACs) rely on the recruitment of E3 ubiquitin ligases to tag target proteins for degradation. While thalidomide and lenalidomide are the classical Cereblon (CRBN) binders, modifying the anchor to a 1-oxoisoindoline-5-carboxamide offers distinct physicochemical advantages. By removing one carbonyl oxygen from the traditional 1,3-dioxoisoindoline (thalidomide) core, the[1]. This structural modification significantly enhances cellular permeability and oral bioavailability without sacrificing CRBN binding affinity[1]. Furthermore, the 5-position serves as an optimal exit vector, directing the linker out of the CRBN binding pocket to engage the Protein of Interest (POI). Recent clinical-stage degraders, such as the , utilize this exact 1-oxoisoindoline-5-carboxamide architecture to achieve potent antineoplastic activity[2].

The Role of the PEG Linker

PROTACs are inherently large, hydrophobic molecules that often suffer from poor pharmacokinetics. The incorporation of Polyethylene Glycol (PEG) linkers mitigates lipophilicity and [3]. Mechanistically, the conformational flexibility of the PEG chain allows the PROTAC to adopt the necessary spatial geometry to form a stable, cooperative ternary complex (POI–PROTAC–CRBN) while minimizing steric clashes between the two proteins[4].

MOA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binding PROTAC PEG-PROTAC (1-oxoisoindoline core) PROTAC->Ternary Bridging CRBN CRBN E3 Ligase CRBN->Ternary Recruitment Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. Mechanism of Action of 1-oxoisoindoline-5-carboxamide PROTACs via CRBN recruitment.

Experimental Design & Causality (E-E-A-T)

Chemistry Selection

The conjugation relies on a nucleophilic acyl substitution, converting into a 5-carboxamide via reaction with an amine-terminated PEG linker ( NH2​-PEGn​-Warhead ).

  • Coupling Reagent (HATU): HATU is selected over traditional EDC/NHS chemistry because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is critical for driving the reaction to completion when dealing with sterically hindered or long-chain PEG amines.

  • Base (DIPEA): N,N -Diisopropylethylamine is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt. Its steric bulk prevents it from competing with the amine for the active ester.

  • Solvent (DMF): Anhydrous DMF is required due to the poor solubility of the glutarimide-containing CRBN ligand in less polar organic solvents.

Self-Validating Protocol Design

A common failure point in PROTAC synthesis is the incomplete activation of the carboxylic acid, leading to the loss of the highly valuable, custom-synthesized NH2​-PEGn​-Warhead . To establish a self-validating system , this protocol mandates an LC-MS verification step after activation but before amine addition. Proceeding to Step 3 is strictly contingent on analytical confirmation of the HOAt-active ester.

Step-by-Step Conjugation Protocol

Materials & Reagents
  • E3 Ligand: 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid (CAS: 2171780-01-9)

  • Target Ligand: NH2​-PEGn​-Warhead (Amine-terminated)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF, DMSO, LC-MS grade Acetonitrile, Water, TFA.

Procedure

Step 1: Activation of the E3 Ligand

  • In a dry 5 mL glass vial equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 0.1 mmol, 28.8 mg) of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid in 1.0 mL of anhydrous DMF.

  • Add 1.2 eq of HATU (0.12 mmol, 45.6 mg) to the solution.

  • Add 3.0 eq of DIPEA (0.3 mmol, 52.2 µL) dropwise.

    • Causality: The excess base ensures complete deprotonation of the acid, while the slight excess of HATU drives full conversion to the HOAt active ester.

  • Stir the mixture at room temperature for 15 minutes.

Step 2: Self-Validation (LC-MS Check)

  • Quench a 2 µL aliquot of the reaction mixture into 50 µL of 1:1 MeCN:H 2​ O.

  • Inject into the LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material mass ( m/z 289.1 [M+H]+ ) and the appearance of the HOAt active ester intermediate ( m/z 406.1 [M+H]+ ). Do not proceed until activation is confirmed.

Step 3: Nucleophilic Coupling

  • Once activation is validated, add 1.0 eq of the NH2​-PEGn​-Warhead (0.1 mmol) dissolved in 0.5 mL of anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 2–4 hours.

    • Causality: The primary amine attacks the active ester, forming the stable 1-oxoisoindoline-5-carboxamide linkage[4].

Step 4: Quenching and Workup

  • Quench the reaction by adding 100 µL of LC-MS grade water.

  • Remove the DMF solvent under reduced pressure (using a Genevac or rotary evaporator with a high-vacuum pump) to yield the crude PROTAC residue.

Step 5: Purification & Storage

  • Dissolve the crude residue in 1.0 mL of DMSO and filter through a 0.22 µm PTFE syringe filter.

  • Purify via Preparative HPLC using a C18 column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes.

    • Causality: TFA ionizes the basic nitrogens in the warhead/linker, ensuring sharp peak shapes and preventing peak tailing.

  • Pool the pure fractions (>95% purity by UV) and lyophilize to obtain the PROTAC as a TFA salt. Store the dry powder at -20°C in the dark to prevent degradation[2].

Synthesis Acid E3 Ligand 2-(2,6-dioxopiperidin-3-yl)- 1-oxoisoindoline-5-carboxylic acid Activation Activation HATU, DIPEA, DMF Acid->Activation Step 1 Amine Linker Addition NH2-PEGn-Warhead Activation->Amine Active Ester Formed Coupling Amide Bond Formation (5-Carboxamide Linkage) Amine->Coupling Step 2 (RT, 2h) Purification Prep-HPLC Purification & Lyophilization Coupling->Purification Quench & Filter Product Purified PROTAC (>95% Purity) Purification->Product QC (LC-MS/NMR)

Fig 2. Step-by-step chemical synthesis workflow for PEG-linked 5-carboxamide PROTACs.

Data Presentation: Impact of PEG Linker Length

Tuning the PEG linker length is a critical optimization step in PROTAC development. The table below summarizes the physicochemical impact of varying PEG lengths on the final 1-oxoisoindoline-5-carboxamide construct.

PEG Linker LengthLinker TypeAdded MW (Da)Added PSA (Ų)Typical Application & Mechanistic Effect
PEG2 Short88.118.5Induces rigid ternary complexes; maintains high cell permeability. Best for targets with adjacent E3 binding pockets.
PEG4 Medium176.237.0Standard starting point; provides an optimal balance between aqueous solubility, flexibility, and permeability.
PEG6 Long264.355.5Highly flexible; used to overcome severe steric clashes between the POI and CRBN, though permeability may decrease.

Sources

Probing Protein Ubiquitination: Application Notes and Protocols for In Vitro Assays Utilizing 1-Oxoisoindoline-5-Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Name, Senior Application Scientist

Introduction: The Ubiquitin-Proteasome System and the Rise of Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, governing the degradation of proteins and thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA repair.[1][2] This intricate process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][3] The E3 ligase is the key determinant of substrate specificity, recognizing and binding to specific target proteins, and facilitating the transfer of ubiquitin from the E2 enzyme to the substrate.[4] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[5]

The therapeutic potential of modulating the UPS has been realized with the advent of targeted protein degradation (TPD), a strategy that utilizes small molecules to hijack the cell's natural degradation machinery to eliminate disease-causing proteins.[6][7] A prominent class of molecules employed in TPD are those based on the 1-oxoisoindoline-5-carboxamide scaffold, exemplified by thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).[8][9] These molecules function as "molecular glues," binding to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6][8][9][10] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent degradation of so-called "neosubstrates," which are not the native targets of CRBN.[5][8] This application note provides detailed protocols for performing in vitro ubiquitination assays using 1-oxoisoindoline-5-carboxamide ligands to study their effects on E3 ligase activity and substrate ubiquitination.

Mechanistic Overview: How 1-Oxoisoindoline-5-Carboxamide Ligands Modulate CRL4-CRBN Activity

The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase. The 1-oxoisoindoline-5-carboxamide ligand binds to a specific pocket within the CRBN protein. This binding event creates a new protein interface, enabling the recruitment of neosubstrates that possess a specific structural motif, often a C2H2 zinc finger domain.[10] Once the ternary complex of CRL4-CRBN, the ligand, and the neosubstrate is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the neosubstrate, leading to its polyubiquitination and proteasomal degradation.

cluster_0 Ubiquitination Cascade E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer CRL4_CRBN CRL4-CRBN (E3 Ligase) E2->CRL4_CRBN Ub Transfer Substrate Neosubstrate CRL4_CRBN->Substrate Ubiquitination Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Substrate->CRL4_CRBN Recruitment PolyUb_Substrate Polyubiquitinated Substrate Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Degradation Proteasome->Degradation Ligand 1-Oxoisoindoline- 5-carboxamide Ligand Ligand->CRL4_CRBN Binds to CRBN

Caption: Mechanism of 1-oxoisoindoline-5-carboxamide ligand-induced protein degradation.

Experimental Protocols

Part 1: Reagent Preparation

Careful preparation of high-quality reagents is paramount for a successful in vitro ubiquitination assay.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentConcentration
10x Ubiquitination Reaction Buffer HEPES, pH 7.5500 mM
NaCl1 M
MgCl₂100 mM
DTT20 mM
ATP Stock Solution ATP40 mM
Ligand Stock Solution 1-Oxoisoindoline-5-carboxamide Ligand10 mM in DMSO
Enzyme and Substrate Storage Buffer Varies by supplier; typically contains glycerol for stability. Avoid repeated freeze-thaw cycles.

Expert Insight: It is crucial to aliquot enzymes (E1, E2, E3) and ATP into single-use volumes upon receipt to avoid degradation from multiple freeze-thaw cycles.[8] The DTT in the reaction buffer is a reducing agent that maintains the cysteine residues in the active sites of the E1 and E2 enzymes in a reduced, active state.

Part 2: In Vitro Ubiquitination Assay

This protocol is designed to assess the ability of a 1-oxoisoindoline-5-carboxamide ligand to induce the ubiquitination of a specific neosubstrate in a reconstituted system.

Materials:

  • Recombinant Human E1 enzyme (UBE1)

  • Recombinant Human E2 enzyme (e.g., UBE2D1, UBE2D3, UBE2G1)[5]

  • Recombinant Human CRL4-CRBN E3 ligase complex[8]

  • Recombinant neosubstrate protein (e.g., IKZF1, IKZF3, CK1α)[5]

  • Wild-type Ubiquitin or Biotin-labeled Ubiquitin[8]

  • 10x Ubiquitination Reaction Buffer

  • ATP Stock Solution

  • 1-Oxoisoindoline-5-carboxamide Ligand Stock Solution

  • 4x SDS-PAGE Sample Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing all common reaction components. The final reaction volume is typically 25-50 µL.[11][12] For a 25 µL reaction, the components are added in the following order:

ComponentFinal ConcentrationVolume for 25 µL Rxn
Nuclease-free water-to 25 µL
10x Ubiquitination Reaction Buffer1x2.5 µL
ATP (40 mM)2 mM1.25 µL
Ubiquitin (100 µM)4 µM1 µL
Neosubstrate (50 µM)1 µM0.5 µL
E1 (UBE1) (10 µM)100 nM0.25 µL
E2 (e.g., UBE2D1) (50 µM)1 µM0.5 µL
CRL4-CRBN E3 Ligase (10 µM)200 nM0.5 µL
Ligand (or DMSO vehicle control)Varies (e.g., 10 µM)0.5 µL

Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.[13]

  • Initiation and Incubation: After adding all components except the E3 ligase, briefly centrifuge the tubes. Initiate the reaction by adding the CRL4-CRBN E3 ligase. Incubate the reaction at 30-37°C for 30-90 minutes.[5][14]

  • Reaction Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer and heating the samples at 70-95°C for 5-10 minutes.[1]

  • Analysis by Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the neosubstrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image.[7]

Expected Results: In the presence of an active 1-oxoisoindoline-5-carboxamide ligand, a ladder of higher molecular weight bands corresponding to the polyubiquitinated neosubstrate should be observed. The intensity of this ladder should be dependent on the concentration of the ligand. Control reactions lacking the ligand, E3 ligase, or ATP should not show this ubiquitination pattern.

cluster_1 Experimental Workflow A Prepare Reaction Mix (E1, E2, Ub, ATP, Substrate) B Add Ligand or DMSO Control A->B C Initiate with E3 Ligase (CRL4-CRBN) B->C D Incubate at 30-37°C C->D E Terminate Reaction (SDS-PAGE Buffer) D->E F SDS-PAGE and Western Blot E->F G Detect Ubiquitinated Substrate F->G

Caption: In vitro ubiquitination assay workflow.

Part 3: High-Throughput Screening (HTS) Adaptation

For screening compound libraries, a higher-throughput format is necessary. Homogeneous assays, such as those utilizing AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), are well-suited for this purpose.

Principle of AlphaLISA-based Assay: This assay measures the ubiquitination of a biotinylated substrate by a FLAG-tagged E3 ligase. Streptavidin-coated donor beads bind to the biotinylated ubiquitin, and anti-FLAG acceptor beads bind to the E3 ligase. Upon ubiquitination, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.

Brief Protocol:

  • Set up the ubiquitination reaction as described previously in a 384-well plate, using biotin-labeled ubiquitin and a FLAG-tagged CRL4-CRBN complex.[8]

  • Incubate the reaction to allow for ubiquitination.

  • Add a mixture of streptavidin-donor beads and anti-FLAG acceptor beads.[8]

  • Incubate in the dark to allow for bead binding.

  • Read the plate on an AlphaScreen-capable plate reader.

Expert Insight: This homogeneous format eliminates the need for wash steps, making it ideal for HTS.[8] It is crucial to optimize the concentrations of all components, including the beads, to achieve a robust assay window.

Troubleshooting

IssuePossible CauseSolution
No ubiquitination observed Inactive enzyme(s)Use fresh aliquots of enzymes. Verify enzyme activity in a positive control reaction.
Incorrect buffer compositionDouble-check the pH and concentrations of all buffer components.
Absence of ATPEnsure ATP is added to the reaction mix.
Inactive ligandVerify the integrity and concentration of the ligand stock.
High background ubiquitination Contaminating E3 ligase activityUse highly purified recombinant proteins.
Non-specific antibody bindingOptimize antibody concentrations and blocking conditions.
Weak signal in HTS assay Suboptimal reagent concentrationsTitrate all components (enzymes, substrates, beads) to determine optimal concentrations.
Quenching of signalEnsure that compounds in the library do not interfere with the assay signal.

Conclusion

The in vitro ubiquitination assay is a powerful tool for characterizing the activity of 1-oxoisoindoline-5-carboxamide ligands as modulators of the CRL4-CRBN E3 ligase. The protocols outlined in this application note provide a framework for both basic research and high-throughput screening applications. By understanding the principles behind these assays and adhering to best practices in reagent handling and experimental design, researchers can obtain reliable and reproducible data to advance the development of novel targeted protein degradation therapeutics.

References

  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet. Retrieved from [Link]

  • Cui, Y., et al. (2022). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. Bio-protocol, 12(21), e4539. [Link]

  • Li, L., et al. (2025). Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders. Journal of Medicinal Chemistry. [Link]

  • Mikkelsen, B. L., et al. (2025). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science. [Link]

  • Yang, Y., et al. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. ChemRxiv. [Link]

  • Krönke, J., et al. (2018). Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4 CRBN activity. Blood, 132(12), 1303–1314. [Link]

  • Lu, G., et al. (2014). Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential. Proceedings of the National Academy of Sciences, 111(46), E4976-E4984. [Link]

  • Hsu, J. H., & Crews, C. M. (2025). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. Accounts of Chemical Research. [Link]

  • Liu, Y., & Zhang, Y. (2013). In vitro Protein Ubiquitination Assays. Bio-protocol, 3(19), e928. [Link]

  • Xie, Q., et al. (2013). In Vitro Protein Ubiquitination Assay. Springer Nature Experiments. [Link]

  • Weber, A., et al. (2021). In Vitro Analysis of E3 Ubiquitin Ligase Function. Methods in Molecular Biology, 2304, 1-17. [Link]

  • Kelsall, I. R., et al. (2024). The RBR E3 ubiquitin ligase HOIL-1 can ubiquitinate diverse non-protein substrates in vitro. Journal of Biological Chemistry, 300(1), 105527. [Link]

  • Rittinger, K. (2020). Getting a handle on ubiquitin E3 ligases. The Francis Crick Institute. [Link]

Sources

Application Note: 1-Oxoisoindoline-5-Carboxamide as a Core Scaffold for Cereblon-Directed Immunomodulatory Drugs and PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Targeted Protein Degradation (TPD) has emerged as a transformative pharmacological paradigm, utilizing heterobifunctional molecules (PROTACs) or molecular glues to hijack the ubiquitin-proteasome system. At the heart of this technology are E3 ligase ligands, predominantly those targeting Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex[1].

While traditional immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide have validated CRBN as a druggable target, the 1-oxoisoindoline-5-carboxamide scaffold represents a highly optimized building block for next-generation degraders[1].

The Causality of Scaffold Selection: Crystallographic analyses of CRBN reveal a deep tri-tryptophan pocket that tightly binds the glutarimide ring of IMiDs. The isoindolinone ring, however, projects outward toward the solvent boundary. By functionalizing the 5-position with a carboxamide (derived from 1-oxoisoindoline-5-carboxylic acid), chemists achieve an optimal "exit vector." This specific geometry minimizes steric clashes with the CRBN binding pocket while providing a linear, solvent-exposed trajectory for linker attachment, ensuring that the E3 ligase affinity is preserved while maximizing the conformational flexibility needed to recruit the Protein of Interest (POI)[2].

G PROTAC 1-Oxoisoindoline-5-Carboxamide PROTAC Ternary Ternary Complex (CRBN-PROTAC-POI) PROTAC->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Recruits Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 1. CRBN-mediated targeted protein degradation via 1-oxoisoindoline-5-carboxamide PROTACs.

Direct-to-Biology Synthesis Workflow

Traditional PROTAC development is bottlenecked by the iterative synthesis and rigorous purification of individual compounds[2]. To accelerate discovery, researchers employ a "Direct-to-Biology" approach, where miniaturized, parallel combinatorial chemistry is performed, and the crude reaction mixtures are dosed directly into cellular assays[3].

Protocol 1: Automated Amide Coupling for PROTAC Library Generation

Scientific Rationale & Causality: Standard amide coupling reagents (e.g., HATU, PyBOP) generate highly toxic uronium or phosphonium byproducts that severely compromise cell viability, rendering crude mixtures untestable. In this protocol, EDC and OxymaPure are specifically selected. EDC generates water-soluble urea byproducts that exhibit minimal cytotoxicity in HEK293 cells, allowing the crude 1-oxoisoindoline-5-carboxamide products to be evaluated directly for degradation activity without HPLC purification[3].

Materials:

  • 1-Oxoisoindoline-5-carboxylic acid core (CRBN ligand)

  • Diverse POI ligand-linker-amines (e.g., targeting BRD4, BTK, FBXO22)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Acetonitrile

Step-by-Step Methodology:

  • Preparation: Prepare 50 mM stock solutions of the 1-oxoisoindoline-5-carboxylic acid core and all linker-amines in anhydrous acetonitrile.

  • Dispensing: Using an automated liquid handler (e.g., Tecan Fluent), dispense 400 µL of acetonitrile into a 96-deep-well plate[3].

  • Combinatorial Mixing: Add 20 µL (5 µmol, 1.0 eq) of the linker-amine and 20 µL (5 µmol, 1.0 eq) of the 1-oxoisoindoline-5-carboxylic acid core to each designated well[3].

  • Base Addition: Dispense 80 µL of DIPEA stock (40 µmol, 8.0 eq) to neutralize any hydrochloride salts and activate the amine[3].

  • Coupling Activation: Add 15 µL of OxymaPure (7.5 µmol, 1.5 eq) followed immediately by 20 µL of EDC (10 µmol, 2.0 eq)[3].

  • Incubation: Seal the plate and agitate at room temperature for 16 hours. Note: Exclusion of ambient air is unnecessary as EDC/Oxyma chemistry is sufficiently robust under these conditions.

  • Direct Dilution: Dilute the crude mixture 1:1000 in DMSO to create the master assay stock, neutralizing the solvent toxicity for downstream cell assays.

Workflow Core 1-Oxoisoindoline-5-Carboxylic Acid (CRBN Ligand Core) Coupling Automated Amide Coupling (EDC / OxymaPure) Core->Coupling Linker POI Ligand-Linker-Amine Linker->Coupling Crude Crude PROTAC Mixture (Biocompatible) Coupling->Crude 96-well plate Assay HiBiT-LgBiT Luminescence Assay (Direct-to-Biology) Crude->Assay Direct Dilution Data DC50 & Dmax Quantification Assay->Data Luminescence Readout

Fig 2. Direct-to-biology workflow for synthesizing and screening 1-oxoisoindoline-5-carboxamides.

In Vitro Evaluation Protocols

To validate the efficacy of the newly synthesized 1-oxoisoindoline-5-carboxamide degraders, a highly sensitive, high-throughput assay is required.

Protocol 2: HiBiT-LgBiT Degradation Luminescence Assay

Scientific Rationale & Causality: Traditional Western blotting is semi-quantitative and lacks the throughput necessary for screening combinatorial libraries. The NanoBRET/HiBiT system utilizes a split-luciferase approach. The POI is endogenously tagged with a small 11-amino acid HiBiT peptide. When the cell is lysed and LgBiT is introduced, they spontaneously complement to form a functional NanoLuc enzyme. Because luminescence is directly proportional to the POI concentration, target protein degradation results in a quantifiable loss of signal. This allows for precise DC50​ (concentration at which 50% degradation occurs) and Dmax​ (maximum degradation) calculations directly from the crude PROTAC mixtures[3].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the HiBiT-tagged POI (e.g., HiBiT-BRD4 or HiBiT-FBXO22) into 384-well white opaque plates at a density of 5,000 cells/well in 20 µL of growth medium[3].

  • Incubation: Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Using an acoustic dispenser (e.g., Echo 550), transfer the DMSO-diluted crude 1-oxoisoindoline-5-carboxamide PROTACs into the assay plate in a 10-point dose-response format (ranging from 10 µM to 0.1 nM final concentration).

  • Degradation Window: Incubate the cells with the compounds for 24 hours to allow for ternary complex formation and proteasomal degradation.

  • Reagent Addition: Add 20 µL of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to each well.

  • Signal Equilibration: Shake the plate at 500 rpm for 5 minutes, then incubate in the dark at room temperature for 15 minutes to allow for full HiBiT/LgBiT complementation.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate DC50​ using non-linear regression (four-parameter logistic curve).

Quantitative Data Presentation

The versatility of the 1-oxoisoindoline-5-carboxamide core allows it to be paired with various linker architectures to target distinct proteins. Table 1 summarizes the degradation metrics of representative compounds synthesized via the direct-to-biology workflow.

Table 1: Comparative Degradation Metrics of 1-Oxoisoindoline-5-Carboxamide PROTACs

Compound IDTarget POILinker ArchitectureE3 Ligase Ligand DC50​ (nM) Dmax​ (%)Cell Viability (%)
L3E4 FBXO22Alkyl (C6)1-oxoisoindoline-5-carboxamide12.592> 95
L1B8 BRD4PEG21-oxoisoindoline-5-carboxamide9.498> 95
L1C8 BTKPEG31-oxoisoindoline-5-carboxamide4.595> 95
Control N/AN/ALenalidomideN/A< 5> 98

Data Interpretation: The high Dmax​ and low DC50​ values across different targets (FBXO22, BRD4, BTK) confirm that the 1-oxoisoindoline-5-carboxamide moiety is a highly efficient, target-agnostic E3 recruiter. Furthermore, the >95% cell viability confirms that the EDC/OxymaPure crude reaction matrix does not induce off-target cytotoxicity, validating the self-contained reliability of the direct-to-biology protocol[3].

References

  • Vertex Pharmaceuticals Inc. (2023). Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment (US Patent No. US20230045737A1). U.S. Patent and Trademark Office.
  • Lu, J., Qian, Y., Altieri, M., et al. (2024). Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. bioRxiv.
  • Wang, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central (PMC).

Sources

Application Note: Preparation and Handling of 1-Oxoisoindoline-5-Carboxamide Stock Solutions in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-oxoisoindoline-5-carboxamide is a critical pharmacophore and structural building block in the rapidly expanding field of Targeted Protein Degradation (TPD). Derivatives of this compound are frequently utilized to recruit E3 ubiquitin ligases, such as Cereblon (CRBN) and FBXO22, in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1]. Because these heterobifunctional molecules are inherently hydrophobic, proper solvent handling is paramount. This application note provides a field-validated protocol for formulating 1-oxoisoindoline-5-carboxamide stock solutions in Dimethyl Sulfoxide (DMSO), ensuring compound stability, sterility, and reproducible performance in downstream cell-based assays.

MOA POI Protein of Interest (Target) Linker Chemical Linker POI->Linker Proteasome 26S Proteasome (Degradation) POI->Proteasome Targeted to Ligand 1-oxoisoindoline-5-carboxamide (E3 Recruiter) Linker->Ligand E3 E3 Ligase (e.g., CRBN/FBXO22) Ub Ubiquitin Chain E3->Ub Transfers Ligand->E3 Recruits Ub->POI Polyubiquitinates

Mechanism of Action: 1-oxoisoindoline-5-carboxamide acting as an E3 ligase recruiter in TPD.

Physicochemical Profiling

Before beginning the preparation, it is essential to understand the physical properties of the compound to calculate accurate molarities and anticipate solubility limits.

PropertyValue
Compound Name 1-oxoisoindoline-5-carboxamide
CAS Number 1823367-10-7[2]
Molecular Formula C9H8N2O2[2]
Molecular Weight 176.17 g/mol [2]
Appearance Solid powder
Primary Solvent Dimethyl sulfoxide (DMSO)

Scientific Rationale: Thermodynamics and Material Compatibility

The Synergy of Moisture and Freeze-Thaw Degradation

DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water uptake into DMSO synergistically enhances compound precipitation during freeze-thaw cycles[3]. As the water content increases, the compound is forced into an unstable, supersaturated state. Upon freezing and subsequent thawing, the compound crystallizes into a lower-energy polymorph that is highly resistant to re-dissolution[3]. Therefore, using anhydrous DMSO (>99.9% purity) and minimizing freeze-thaw cycles are non-negotiable requirements for maintaining accurate stock concentrations[4].

Filter Compatibility: The Necessity of PTFE

Standard laboratory syringe filters made of Polyethersulfone (PES) or Cellulose Acetate (CA) must never be used with pure DMSO. These materials will instantly dissolve upon contact with aggressive organic solvents, ruining the filter integrity and contaminating the stock solution[5]. Furthermore, Polytetrafluoroethylene (PTFE) is chemically inert and exhibits ultra-low non-specific binding for hydrophobic small molecules, ensuring that the active compound is not stripped from the solution during the sterilization process[5].

Step-by-Step Preparation Protocol

Workflow A Equilibrate Reagents to RT B Weigh Compound (Microbalance) A->B C Add Anhydrous DMSO (>99.9%) B->C D Homogenize (Vortex/Sonicate) C->D E Sterile Filter (0.22 µm PTFE) D->E F Aliquot & Store (-20°C, Argon) E->F

Workflow for the preparation, sterilization, and storage of 1-oxoisoindoline-5-carboxamide stocks.

Phase 1: Reagent & Workspace Preparation

  • Remove the 1-oxoisoindoline-5-carboxamide powder and anhydrous DMSO from cold storage.

  • Crucial Step: Allow both reagents to equilibrate to Room Temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, introducing water into the hygroscopic DMSO and powder, which acts as a catalyst for future precipitation[3].

Phase 2: Weighing & Dissolution

  • Using an anti-static gun and a calibrated microbalance, weigh the precise amount of 1-oxoisoindoline-5-carboxamide into a sterile, chemical-resistant glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (typically 10 mM or 50 mM). Causality: DMSO’s high dielectric constant disrupts the crystal lattice energy of the hydrophobic isoindoline core, enabling solvation.

Phase 3: Homogenization

  • Vortex the solution vigorously for 1–2 minutes.

  • If the compound does not fully dissolve, apply mild bath sonication (at RT) for 5 minutes. Causality: Sonication provides the mechanical energy required to overcome the activation energy of dissolution, ensuring the compound fully transitions into the soluble zone[3].

Phase 4: Sterilization

  • Draw the homogenized solution into a sterile glass or chemical-resistant polypropylene syringe.

  • Attach a 0.22 µm PTFE syringe filter and dispense the solution into a sterile, amber glass vial or cryogenic tube. Causality: PTFE is the only standard filter membrane universally compatible with pure DMSO, preventing filter degradation and compound binding[5].

Phase 5: Aliquoting and Storage

  • Divide the sterile stock solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed cryogenic vials.

  • If available, purge the vial headspace with argon gas before sealing.

  • Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles degrade compound integrity[4]. Single-use aliquots eliminate this variable, and argon purging displaces residual atmospheric moisture and oxygen.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your experimental data, the protocol must act as a self-validating system:

  • Visual Inspection Checkpoint: Before use, thaw the aliquot at RT and inspect it against a strong light source. The solution must be completely transparent. Any turbidity or microscopic "cloudiness" indicates precipitation; the aliquot must be discarded.

  • Analytical Validation: For highly sensitive or long-term high-throughput screening campaigns, validate the stock concentration periodically using LC-MS or HPLC to detect degradation[4].

  • Self-Validating Assay Control: Always run a "DMSO-only" vehicle control in your cell culture assays at the exact same final concentration as the compound-treated wells. This isolates the compound's biological effect from solvent-induced cellular stress.

Cell Culture Application & Dilution Strategy

When applying the stock solution to in vitro cell cultures, the final concentration of DMSO must be strictly controlled. A general rule of thumb is to keep the final DMSO concentration ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity or differentiation artifacts.

Field-Proven Insight: Always add the DMSO stock solution to the pre-warmed culture media while gently vortexing or swirling, rather than adding media to the DMSO. This rapid dispersion prevents localized high concentrations of water that can trigger rapid nucleation and compound "crashing."

Standard Dilution Matrix
Desired Final Concentration (µM)Stock Concentration (mM)Dilution FactorFinal DMSO Concentration (v/v %)
10.010.01:1,0000.1%
1.010.01:10,0000.01%
0.11.01:10,0000.01%

Note: To avoid pipetting volumes smaller than 1 µL, perform an intermediate dilution in aqueous media immediately prior to treating the cells. Never perform intermediate dilutions in pure water, as the lack of proteins/lipids will cause the hydrophobic compound to precipitate.

References

  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders . bioRxiv.1

  • 1823367-10-7 | 1-oxoisoindoline-5-carboxamide . Anax Laboratories. 2

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO . PubMed.4

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles . Ziath. 3

  • PTFE vs. PES Filter: Which is Best for Sterile Filtration? . Loong Filtration. 5

Sources

Process Architecture: Scalable Synthesis of 1-Oxoisoindoline-5-Carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Rationale

The 1-oxoisoindoline-5-carboxamide scaffold is a privileged pharmacophore and a critical building block in modern medicinal chemistry. It serves as an essential hinge-binding motif in novel kinase inhibitors, including those targeting 1[1], and acts as a foundational linker-attachment vector in the synthesis of 2[2] and 3[3].

When scaling up this intermediate from milligram discovery routes to multi-gram or kilogram production, traditional cross-coupling approaches (e.g., cyanation of 5-bromo-isoindolin-1-one followed by hydration) suffer from high catalyst costs, toxic reagents, and poor atom economy. The protocol detailed below utilizes a highly scalable, four-step linear sequence starting from inexpensive dimethyl 2-methylterephthalate . This route eliminates the need for transition-metal catalysis, relying instead on robust radical halogenation, tandem amination-cyclization, and chemoselective amidation.

Reaction Pathway & Process Flow

G A Dimethyl 2-methylterephthalate B Dimethyl 2-(bromomethyl)terephthalate A->B NBS, AIBN PhCF3, 80°C C Methyl 1-oxoisoindoline -5-carboxylate B->C NH3/MeOH 70°C, Pressure D 1-oxoisoindoline -5-carboxylic acid C->D LiOH THF/H2O, rt E 1-oxoisoindoline -5-carboxamide D->E CDI, DMF NH4OH(aq)

Scalable synthetic workflow for 1-oxoisoindoline-5-carboxamide.

Self-Validating Experimental Protocols & Causality

Phase 1: Radical Bromination

Objective: Synthesis of Dimethyl 2-(bromomethyl)terephthalate.

  • Charge a reaction vessel with dimethyl 2-methylterephthalate (1.0 equiv), N-bromosuccinimide (NBS, 1.05 equiv), and azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Suspend the mixture in α,α,α -trifluorotoluene (PhCF₃) (10 volumes).

  • Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Cool to room temperature, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Process Causality: Carbon tetrachloride (CCl₄) is the classical solvent for Wohl-Ziegler brominations but is highly toxic and ozone-depleting. PhCF₃ is utilized here as a greener, scalable alternative that provides identical radical-stabilizing properties without the regulatory restrictions. AIBN is selected over benzoyl peroxide to ensure a steady, controlled radical initiation at 80°C, preventing thermal runaway on scale.

  • Self-Validation (IPC): Monitor via ¹H NMR. The reaction is complete when the aryl-methyl singlet (~2.6 ppm) disappears, replaced entirely by a benzylic CH₂-Br singlet (~4.9 ppm).

Phase 2: Tandem Amination-Cyclization

Objective: Synthesis of Methyl 1-oxoisoindoline-5-carboxylate.

  • Dissolve the crude dimethyl 2-(bromomethyl)terephthalate in 7N ammonia in methanol (15 volumes).

  • Seal the mixture in a pressure reactor and heat to 70°C for 12 hours.

  • Cool the reactor to 0°C before carefully venting.

  • Concentrate the mixture, slurry the residue in cold water to remove ammonium bromide, and filter to collect the product as a white solid.

  • Process Causality: The high concentration of ammonia drives the initial Sₙ2 displacement of the primary bromide. The resulting primary amine is perfectly positioned to undergo an intramolecular nucleophilic acyl substitution with the adjacent ortho-methyl ester (the C1 position). Performing this in a sealed pressure vessel prevents the loss of volatile ammonia, ensuring the reaction reaches thermodynamic completion to form the highly stable γ -lactam (isoindolin-1-one core).

  • Self-Validation (IPC): Monitor via LC-MS and ¹H NMR. Successful cyclization is confirmed by the appearance of a broad lactam N-H singlet at ~8.6 ppm (DMSO-d₆) and a diagnostic benzylic CH₂ doublet at ~4.4 ppm.

Phase 3: Chemoselective Saponification

Objective: Synthesis of 1-oxoisoindoline-5-carboxylic acid.

  • Suspend methyl 1-oxoisoindoline-5-carboxylate in a 3:1 mixture of THF and water (10 volumes).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) and stir at room temperature for 4 hours.

  • Evaporate the THF, dilute the aqueous layer with water, and acidify to pH 2 using 2N HCl.

  • Filter the resulting heavy white precipitate, wash with water, and dry under vacuum at 50°C.

  • Process Causality: The C5 methyl ester must be hydrolyzed without cleaving the internal C1 lactam amide. LiOH is strictly selected over NaOH or KOH because the lithium cation strongly coordinates to the forming carboxylate, buffering the local nucleophilicity and preventing competitive alkaline ring-opening of the isoindolinone core.

  • Self-Validation (IPC): Complete disappearance of the ester -OCH₃ singlet (~3.9 ppm) in ¹H NMR.

Phase 4: Mild Amidation

Objective: Synthesis of 1-oxoisoindoline-5-carboxamide.

  • Dissolve 1-oxoisoindoline-5-carboxylic acid in anhydrous DMF (8 volumes).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv) portion-wise at room temperature. Stir for 2 hours until gas evolution (CO₂) ceases.

  • Cool the mixture to 0°C and slowly add 28% aqueous ammonium hydroxide (NH₄OH, 5.0 equiv).

  • Stir for 1 hour at room temperature, then pour into ice water to precipitate the final product. Filter and dry.

  • Process Causality: Direct conversion of the C5 ester (from Phase 2) to the primary amide via aqueous ammonia requires extreme temperatures (>120°C), leading to lactam degradation. By activating the carboxylic acid with CDI, the reaction proceeds through a highly reactive acylimidazole intermediate. The release of CO₂ gas provides an irreversible thermodynamic driving force, allowing amidation to proceed rapidly at room temperature.

  • Self-Validation (IPC): FTIR analysis will show the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the appearance of sharp primary amide N-H stretches (~3350 and 3180 cm⁻¹).

Quantitative Process Metrics

The following metrics represent standardized data from a 100-gram scale validation batch:

StepIntermediateYield (%)Purity (HPLC)E-FactorKey In-Process Control (IPC)
1Dimethyl 2-(bromomethyl)terephthalate82%>95.0%4.2Disappearance of Ar-CH₃ (NMR: ~2.6 ppm)
2Methyl 1-oxoisoindoline-5-carboxylate78%>98.0%5.1Appearance of lactam NH (NMR: ~8.6 ppm)
31-oxoisoindoline-5-carboxylic acid95%>99.0%2.8Loss of -OCH₃ (NMR: ~3.9 ppm)
41-oxoisoindoline-5-carboxamide88%>99.5%3.4Appearance of primary amide NH₂

References

  • Title: A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Source:Journal of Medicinal Chemistry (ACS Publications, 2024)
  • Source:bioRxiv (2026)

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Oxoisoindoline-5-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-oxoisoindoline-5-carboxamide in human plasma. The protocol outlined herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and clinical trial sample analysis. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This document provides the foundational parameters and performance characteristics to guide researchers and drug development professionals in the implementation of a reliable bioanalytical assay for this compound. All procedures are designed to align with the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[1][2]

Introduction

1-Oxoisoindoline-5-carboxamide is a key structural motif found in a variety of pharmacologically active compounds. The carboxamide functional group is a common linker in many drug candidates, contributing to their binding affinity and pharmacokinetic properties.[3] Accurate and precise quantification of such molecules in biological matrices is paramount for a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[4][5][6] This application note serves as a practical guide for establishing a robust LC-MS/MS method for 1-oxoisoindoline-5-carboxamide, addressing critical aspects of method development and validation.

Physicochemical Properties of 1-Oxoisoindoline-5-carboxamide

A fundamental understanding of the analyte's physicochemical properties is crucial for rational method development.

PropertyValueImplication for Analysis
Molecular FormulaC₉H₈N₂O₂Determines the monoisotopic mass.
Monoisotopic Mass176.0586 g/mol Basis for precursor ion selection in MS.
StructurePlanar molecule with hydrogen bonding capabilities.[7]Influences chromatographic retention and ionization.
Predicted pKa~11.5 (amide proton), ~1.5 (protonated carbonyl)Suggests positive mode ionization will be efficient.
Predicted LogP~0.5Indicates moderate polarity, suitable for reversed-phase LC.

Experimental Workflow

The overall analytical workflow is designed for high-throughput analysis while maintaining data integrity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing & Vortexing p2 Protein Precipitation with Acetonitrile p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Dilution p3->p4 a1 Injection onto UPLC System p4->a1 Analysis Queue a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: High-level experimental workflow for the analysis of 1-oxoisoindoline-5-carboxamide.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[6]

Protocol:

  • Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex vigorously for 30 seconds to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve peak shape.

  • Seal the plate or vials and place in the autosampler for analysis.

Liquid Chromatography Parameters

The chromatographic conditions are optimized to achieve a short run time with good peak shape and separation from potential interferences.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmOffers good retention for moderately polar compounds.[5][8]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier aids in protonation for positive ESI.[8][9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutesAllows for efficient elution and column cleaning.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential for matrix effects.
Run Time 5 minutesEnables high-throughput analysis.
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[8][10]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms facilitates protonation.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[10]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.[11]
Source Temperature 150°CAids in desolvation of the ESI plume.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the evaporation of solvent from droplets.
Desolvation Temp. 400°CEnsures complete desolvation of the analyte ions.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
1-Oxoisoindoline-5-carboxamide177.1160.11550
1-Oxoisoindoline-5-carboxamide177.1132.12550
Internal Standard (IS)Analyte-specificAnalyte-specificAnalyte-specific50

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies should be empirically optimized on the specific instrument used.

Fragmentation Pathway

Understanding the fragmentation of the parent ion is key to selecting robust and specific MRM transitions. The proposed fragmentation pathway for 1-oxoisoindoline-5-carboxamide is based on established principles of mass spectrometry, where fragmentation often occurs at chemically labile bonds.[12][13]

fragmentation cluster_mol [M+H]⁺ Precursor Ion cluster_frag1 Product Ion 1 cluster_frag2 Product Ion 2 mol 1-Oxoisoindoline-5-carboxamide m/z = 177.1 frag1 Loss of NH₃ m/z = 160.1 mol->frag1  -NH₃ frag2 Loss of NH₃ and CO m/z = 132.1 frag1->frag2  -CO

Figure 2: Proposed fragmentation pathway for 1-oxoisoindoline-5-carboxamide.

The most probable initial fragmentation is the neutral loss of ammonia (NH₃) from the carboxamide group, a common fragmentation pathway for primary amides, resulting in a stable acylium ion.[12] A subsequent loss of carbon monoxide (CO) can lead to the formation of the ion at m/z 132.1. The transition from m/z 177.1 to 160.1 is typically the most intense and is recommended for quantification, while the transition to 132.1 can be used as a qualifier for confirmation.

Method Validation Considerations

A full validation of this method should be conducted in accordance with regulatory guidelines, such as the FDA's M10 guidance on bioanalytical method validation.[1][4][14] Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.

  • Calibration Curve: A linear range should be established with at least six non-zero calibrators, demonstrating a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[15]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Evaluation of the analyte's stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 1-oxoisoindoline-5-carboxamide in human plasma. The combination of a straightforward protein precipitation protocol, rapid UPLC separation, and highly selective tandem mass spectrometry detection makes this method well-suited for high-throughput bioanalysis in a regulated environment. The provided parameters serve as a strong starting point for method development and validation, enabling researchers to generate high-quality data for pharmacokinetic and other drug development studies.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Labcorp. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Frontage Laboratories, Inc. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar. [Link]

  • Wang, Y., et al. (2025, November 13). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. PMC. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Giorgetti, A., et al. (2021, September 24). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • Li, Y., et al. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Semantic Scholar. [Link]

  • Liu, Y., et al. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

  • Li, Y., et al. (2025, October 1). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. DDDT. [Link]

  • Cvetkovikj, I., et al. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. [Link]

  • Giorgetti, A., et al. (2025, October 17). (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • Fun, H. K., et al. (2008, February 27). 1-Oxoisoindoline-2-carboxamide. PubMed. [Link]

  • Li, Y., et al. (2007, August 15). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of 1-Oxoisoindoline-5-Carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and assay scientists working with the 1-oxoisoindoline-5-carboxamide scaffold.

Context & Mechanistic Background

The 1-oxoisoindoline-5-carboxamide moiety is a highly privileged pharmacophore, serving as a critical binding element in targeted protein degraders (e.g., targeting CK1α[1], FBXO22[2], and IKZF2[3]) and polycomb repressive complex 2 (PRC2) inhibitors[4].

However, the rigid, planar geometry of the isoindoline ring, combined with the strong intermolecular hydrogen-bonding capacity of the carboxamide group, results in a high crystal lattice energy. This manifests as notoriously poor thermodynamic and kinetic aqueous solubility[4]. Because these molecules function by inducing structural proximity between an E3 ligase and a target protein, precipitation directly aborts ternary complex formation, leading to false negatives in screening assays.

Pathway Drug 1-Oxoisoindoline-5-Carboxamide (Degrader) E3 E3 Ligase Complex (e.g., CRBN / FBXO22) Drug->E3 Binds Ternary Ternary Complex Formation E3->Ternary Target Target Protein (e.g., CK1α / IKZF2) Target->Ternary Recruited Ub Polyubiquitination Ternary->Ub Structural proximity Proteasome 26S Proteasome Degradation Ub->Proteasome

Signaling pathway of 1-oxoisoindoline-5-carboxamide-mediated targeted protein degradation.

Troubleshooting Guide & FAQs

Q1: My 1-oxoisoindoline-5-carboxamide analog precipitates immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer. How can I prevent this "crash out"? Causality & Solution: This is a failure of kinetic solubility[5]. When the DMSO stock is introduced to an aqueous environment, the rapid change in solvent polarity causes the hydrophobic isoindoline core to aggregate before it can disperse. Fix: For isolated protein or enzyme assays, introduce a non-ionic detergent like Tween-20 or Triton X-100 (0.01% - 0.05% v/v) directly into the assay buffer prior to compound addition[6]. These surfactants form micelles that shield the hydrophobic regions of the compound, lowering the kinetic barrier to solvation without denaturing most target proteins.

Q2: I am running a 72-hour cell proliferation assay. Can I use the same Tween-20 strategy to keep the compound dissolved in the cell culture media? Causality & Solution: No. Surfactants like Tween-20 or Triton X-100 will disrupt lipid bilayers and cause severe cytotoxicity if used above their critical micelle concentration (CMC) in cell-based assays[6]. Fix: Utilize a cyclodextrin-based formulation, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 1-oxoisoindoline core via host-guest complexation, while its hydrophilic exterior maintains aqueous solubility. A 10-20% (w/v) HP-β-CD solution in media is generally well-tolerated by most cell lines and effectively prevents precipitation during prolonged incubations.

Q3: My dose-response curves are bell-shaped or plateau unexpectedly at higher concentrations. What is happening? Causality & Solution: A sudden plateau or drop in efficacy at higher concentrations (e.g., >10 µM) is a classic hallmark of hitting the thermodynamic solubility limit[4]. The compound is crystallizing out of the media, meaning the actual dissolved concentration is no longer increasing, even though the nominal concentration is. Fix: First, verify the precipitation using nephelometry (light scattering). If confirmed, you must either optimize the formulation or return to medicinal chemistry to disrupt the molecular planarity (e.g., via amide-amine replacement[7] or introducing steric bulk to lower the melting point and lattice energy).

Workflow Start Compound in DMSO Stock Dilution Dilute into Aqueous Buffer Start->Dilution Check Precipitation Observed? Dilution->Check Biochem Biochemical Assay: Add 0.01-0.05% Tween-20 Check->Biochem Yes (Enzyme) Cell Cell-Based Assay: Formulate with 10% HP-β-CD Check->Cell Yes (Cellular) Success Proceed with Assay Check->Success No Biochem->Success MedChem MedChem: Amide-Amine Replacement Cell->MedChem Still Fails Cell->Success

Workflow for diagnosing and resolving solubility limits in biological assays.

Quantitative Data: Comparison of Solubilization Strategies

To guide your formulation choices, the following table summarizes the expected solubility gains and assay compatibility for 1-oxoisoindoline-5-carboxamide derivatives across different vehicles.

Solubilization StrategyConcentration / RatioMechanism of ActionTypical Solubility GainAssay Compatibility
DMSO (Control) 1% (v/v)Co-solventBaseline (e.g., <5 µM)Universal (up to 1-2%)
Tween-20 0.05% (v/v)Micellar encapsulation5x - 10xBiochemical only
HP-β-CD 10% (w/v)Host-guest complexation10x - 50xCell-based & In vivo
PEG 400 5% (v/v)Co-solvent / Dielectric shift2x - 5xCell-based (short-term)
Amide-Amine Replacement Structural modificationDisruption of crystal lattice10x - 20xUniversal

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum concentration at which the compound remains fully dissolved upon dilution from DMSO into an aqueous assay buffer[5]. Self-Validating System: The inclusion of a known insoluble standard (e.g., nicardipine) ensures the light-scattering detector is properly calibrated, while a highly soluble standard (e.g., diphenhydramine) validates the absence of false-positive scattering.

  • Preparation: Prepare a 10 mM stock of the 1-oxoisoindoline-5-carboxamide compound, alongside the self-validating control compounds, in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compounds in DMSO across a 96-well plate (e.g., 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium of the kinetic crash-out.

  • Measurement: Read the plate using a nephelometer (light scattering) at 620 nm.

  • Analysis: The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in light scattering compared to the buffer+DMSO blank.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Purpose: To safely deliver highly lipophilic 1-oxoisoindoline-5-carboxamide degraders to cultured cells without triggering precipitation or surfactant-induced cytotoxicity. Self-Validating System: The visual transition of the solution from turbid to completely transparent post-sonication confirms successful host-guest complexation. If the solution remains cloudy, the thermodynamic solubility limit of the complex has been exceeded.

  • Vehicle Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile cell culture media (without FBS) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add the required volume of 10 mM compound (in DMSO) directly into the 20% HP-β-CD media. Vortex vigorously for 2 minutes.

  • Sonication: Place the tube in a bath sonicator for 15 minutes at room temperature to drive the host-guest complexation. Validation checkpoint: The solution must turn completely clear.

  • Final Dilution: Dilute the complexed solution 1:1 with complete media (containing FBS) to achieve a final working concentration of 10% HP-β-CD and the desired compound concentration. Apply immediately to cells.

References

  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. bioRxiv. [Link]

  • Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2020165834A1).
  • Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC (NIH). [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Troubleshooting 1-Oxoisoindoline-5-Carboxamide Amide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for 1-oxoisoindoline-5-carboxamide synthesis. As application scientists, we frequently observe that coupling amines to the 1-oxoisoindoline-5-carboxylic acid core presents unique mechanistic hurdles. The rigid, planar structure of the isoindolinone core often leads to severe solubility limitations, while the 5-membered lactam ring introduces sensitivities to basic hydrolysis.

This guide is designed for drug development professionals and synthetic chemists to diagnose reaction failures, understand the underlying causality of these issues, and implement self-validating protocols to rescue low-yielding reactions.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following logical workflow to isolate the root cause of your low yield.

Workflow Start Low Yield in Amide Coupling (1-oxoisoindoline-5-carboxamide) CheckAcid Is unreacted carboxylic acid present? (LC-MS) Start->CheckAcid Solubility Check Acid Solubility CheckAcid->Solubility Yes Byproducts Analyze Byproducts CheckAcid->Byproducts No (Acid Consumed) PoorSol Poor Solubility Switch to DMF/NMP + Heat Solubility->PoorSol Insoluble Amine Check Amine Nucleophilicity Solubility->Amine Soluble PoorNuc Weak Nucleophile Use T3P/Pyridine or HATU Amine->PoorNuc Urea N-acylurea Formation Switch EDC to T3P/HATU Byproducts->Urea Lactam Lactam Hydrolysis (M+18) Use milder base (DIPEA) Byproducts->Lactam

Diagnostic workflow for troubleshooting 1-oxoisoindoline-5-carboxamide couplings.

Troubleshooting Guide & FAQs

Q1: I am observing unreacted 1-oxoisoindoline-5-carboxylic acid and no product formation. What are the primary causes? A1: Low yields in this specific system usually stem from two competing factors: the poor solubility of the 1-oxoisoindoline core and inadequate activation of the carboxylic acid[1]. The isoindolinone core exhibits strong intermolecular hydrogen bonding (lactam NH to carbonyl), resulting in high crystal lattice energy and poor solubility in standard solvents like DCM or THF. Causality & Solution: If your amine is electron-deficient (e.g., an aniline), standard reagents like EDC/HOBt often fail because the activated HOBt-ester is not electrophilic enough to drive the coupling. Switch your solvent to DMF or NMP to disrupt hydrogen bonding, and utilize a highly reactive uronium salt like HATU or a phosphonic anhydride like T3P[2][3].

Q2: My LC-MS shows a major impurity with a mass of M+18 relative to my starting material. What is happening? A2: You are observing the hydrolysis of the isoindolinone lactam ring[4]. The 1-oxoisoindoline core contains an amide bond within a five-membered ring. Under strongly basic conditions (e.g., using excess NaOH or strong secondary amines) or extended heating, this lactam ring is highly susceptible to nucleophilic attack, opening to form an undesired amino acid derivative[4]. Causality & Solution: Limit the use of strong bases. Use milder tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Pyridine, and keep reaction temperatures below 60 °C to preserve the integrity of the lactam core[5][6].

Q3: I see the activated ester forming on LC-MS, but the reaction stalls and the amine does not couple. A3: This indicates that the activation step is successful, but the nucleophilic attack by the amine is the rate-limiting step[7]. This is a frequent bottleneck when coupling sterically hindered amines or weakly nucleophilic aminopyridines. Causality & Solution: You can force the reaction by adding a catalytic amount of DMAP (0.1 to 1.0 eq). DMAP functions as a highly efficient acyl transfer agent, reacting with the stalled intermediate to form a highly reactive acylpyridinium ion that rapidly intercepts the weak amine[8].

Q4: How can I avoid difficult chromatographic purifications when scaling up this reaction? A4: Avoid carbodiimides like DCC or EDC for late-stage scale-ups. EDC produces urea byproducts that, while theoretically water-soluble, often partition into the organic phase and co-elute with polar isoindolinone products[9]. Causality & Solution: T3P (Propylphosphonic anhydride) is the reagent of choice for scale-up. It converts the carboxylic acid oxygen into a leaving group, and its resulting phosphonic acid byproducts are completely water-soluble, allowing for isolation of the pure amide via a simple mild aqueous wash without chromatography[3][10].

Reagent Efficacy & Quantitative Data

Selecting the correct coupling reagent is critical for 1-oxoisoindoline substrates. The table below summarizes the quantitative efficacy and downstream processing requirements for common activation systems.

Table 1: Quantitative Comparison of Coupling Reagents for Isoindolin-1-one Derivatives

Reagent SystemActivation IntermediateEfficacy with Weak AminesByproduct RemovalTypical Yield
EDC / HOBt O-acylisourea / HOBt-esterLow to ModerateAcidic wash (often leaves urea)20–50%
HATU / DIPEA O-At ester (highly reactive)HighChromatography required70–90%
T3P / Pyridine Phosphonic mixed anhydrideVery HighMild aqueous wash85–95%
SOCl₂ (Neat) Acid ChlorideHighHigh risk of side reactionsVariable

Self-Validating Experimental Protocol

To ensure reproducibility and prevent wasted downstream purification efforts, use the following self-validating protocol utilizing T3P. This method integrates real-time analytical checkpoints to verify causality at each step.

Protocol: High-Yield T3P-Mediated Amide Coupling of 1-Oxoisoindoline-5-Carboxylic Acid

Step 1: Substrate Preparation & Solubilization

  • Action: Combine 1-oxoisoindoline-5-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is strictly required to disrupt the strong intermolecular hydrogen bonding of the lactam core, ensuring a homogeneous reaction mixture[11].

  • Validation Checkpoint 1: Visually inspect the solution. If the mixture remains cloudy, gently heat to 40 °C until fully dissolved. Do not proceed to activation if the acid is suspended as a slurry.

Step 2: Base Addition

  • Action: Add Pyridine (3.0 eq) to the reaction mixture and stir for 5 minutes.

  • Causality: Pyridine acts as an optimal base for T3P couplings. It is basic enough to deprotonate the carboxylic acid for T3P attack, but mild enough to prevent base-catalyzed hydrolysis of the isoindolinone lactam ring[6][10].

Step 3: Activation and Coupling

  • Action: Cool the mixture to 0 °C using an ice bath. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Causality: T3P converts the carboxylic acid into a highly reactive phosphonic mixed anhydride. Dropwise addition at 0 °C mitigates the mild exotherm associated with anhydride formation, preventing thermal degradation or epimerization[6].

  • Validation Checkpoint 2: After 1 hour, remove a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe the complete consumption of the carboxylic acid mass. If unreacted acid remains, the activation has stalled; add an additional 0.5 eq of T3P and 1.0 eq of Pyridine.

Step 4: Reaction Completion & Workup

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with EtOAc. Wash the organic layer sequentially with 0.5 M HCl, followed by saturated NaHCO₃, and finally brine.

  • Causality: T3P byproducts are completely water-soluble phosphonic acids[3]. The acidic wash removes excess pyridine and unreacted amine, while the basic wash removes any trace unreacted carboxylic acid, yielding >95% pure product in the organic layer[10].

  • Validation Checkpoint 3: Spot the organic and aqueous layers on a TLC plate (eluent: 5-10% MeOH in DCM). Ensure the UV-active product spot is exclusively in the organic phase before discarding the aqueous waste.

References

3.[2] Title: Optimizing Peptide Coupling: Key Techniques: Coupling Reagents in Peptide Synthesis Source: jpt.com URL:[Link]

4.[5] Title: Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

5.[10] Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

6.[7] Title: Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit Source: reddit.com URL: [Link]

7.[6] Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters Source: acs.org URL:[Link]

8.[8] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: nih.gov URL:[Link]

9.[11] Title: Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC Source: nih.gov URL: [Link]

11.[3] Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI Source: ribbitt.com URL:[Link]

Sources

Technical Support Center: Optimizing Linker Length for 1-oxoisoindoline-5-carboxamide PROTAC Degraders

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PROTAC Development Support Center. Designing a highly efficient Proteolysis Targeting Chimera (PROTAC) requires precise thermodynamic tuning. The linker is not merely a passive tether; it actively dictates the spatial orientation, cooperativity, and physicochemical properties of the productive ternary complex.

This guide provides targeted troubleshooting, mechanistic insights, and self-validating protocols for optimizing linker lengths when utilizing the 1-oxoisoindoline-5-carboxamide Cereblon (CRBN) E3 ligase ligand.

Part 1: Mechanistic Overview

PROTAC_MoA PROTAC PROTAC (1-oxoisoindoline) Ternary Ternary Complex Formation PROTAC->Ternary Bridges Target Target Protein (POI) Target->Ternary Binds E3 CRBN E3 Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome Proteasomal Degradation Ub->Proteasome Recognition

Fig 1. Mechanism of action for 1-oxoisoindoline PROTACs mediating targeted protein degradation.

Part 2: Troubleshooting & FAQs

Q1: Why should I use the 1-oxoisoindoline-5-carboxamide core instead of the traditional isoindoline-1,3-dione (e.g., pomalidomide) core? A: It is a strategic choice to overcome the "rule of 5" violations typical of PROTACs. By replacing the isoindoline-1,3-dione core with a 1-oxoisoindoline core, you remove one carbonyl oxygen. This structural change reduces the Polar Surface Area (PSA) and eliminates a hydrogen-bond acceptor, which directly improves passive cellular permeability while maintaining high-affinity binding to the CRBN E3 ligase[1].

Q2: My PROTAC shows strong binary binding to both CRBN and the target protein (POI), but I observe no degradation in cells. What is the cause? A: Binary binding does not guarantee degradation; the issue lies in the ternary complex cooperativity ( α ) .

  • If the linker is too short: Steric clashes between the POI and CRBN prevent simultaneous binding, resulting in negative cooperativity ( α<1 ).

  • If the linker is too long: The entropic penalty of folding the linker to allow productive POI-CRBN protein-protein interactions becomes too high, and the increased molecular weight severely hampers cell permeability.

  • Solution: Perform a systematic linker length sweep (typically 8 to 15 atoms) using a mix of rigid (e.g., alkynes, piperazines) and flexible (PEG, alkyl) motifs to find the thermodynamic "sweet spot" that yields positive cooperativity ( α>1 ).

Q3: I am observing a severe "hook effect" where degradation drops off at concentrations >1 μM. How does linker optimization fix this? A: The hook effect (prozone effect) occurs when high PROTAC concentrations saturate both the POI and CRBN independently, driving the equilibrium toward non-productive binary complexes rather than the ternary complex[2]. A linker optimized for high positive cooperativity stabilizes the ternary complex via favorable de novo protein-protein interactions. This thermodynamic stabilization shifts the equilibrium, significantly widening the concentration window before the hook effect occurs.

Q4: How do I balance solubility and permeability when choosing between PEG and Alkyl linkers? A: PEG linkers increase aqueous solubility but can introduce excessive flexibility and higher PSA, which may reduce permeability. Alkyl linkers improve permeability and can introduce beneficial hydrophobic packing against the protein surfaces, but they risk making the molecule too lipophilic (causing aggregation). We recommend synthesizing a parallel matrix of both types during initial screening.

Part 3: Quantitative Data on Linker Optimization

The following table summarizes representative optimization data demonstrating how linker composition and length affect the physicochemical and biological performance of a 1-oxoisoindoline-5-carboxamide PROTAC.

Linker CompositionLength (Atoms)Ternary Complex Cooperativity ( α )Permeability ( Papp​ , x10⁻⁶ cm/s)Degradation DC50​ (nM) Dmax​ (%)
PEG-280.4 (Negative)12.5>100015
PEG-3111.2 (Positive)9.84585
PEG-4 14 3.5 (Highly Positive) 7.2 4.5 98
Alkyl-C660.8 (Neutral)18.412060
Alkyl-C8 8 2.1 (Positive) 15.1 12 92
Alkyl-C10101.0 (Neutral)11.08575

Note: The optimal length varies depending on the specific POI target's surface topology, but 8–14 atoms generally represent the most productive range for CRBN-mediated degradation.

Part 4: Step-by-Step Methodology: Direct-to-Biology (D2B) Linker Screening

Traditional step-by-step synthesis and HPLC purification of PROTAC libraries is a massive bottleneck. The Direct-to-Biology (D2B) or Rapid-TAC approach allows for the rapid exploration of linker space by screening crude reaction mixtures directly in highly sensitive cellular assays[2],[1].

LinkerOptimization Start Design Linker Library (PEG & Alkyl Variations) Synth Direct-to-Biology Synthesis (Parallel Chemistry) Start->Synth Screen HiBiT-LgBiT Assay (DC50 & Dmax) Synth->Screen Decision DC50 < 10 nM? Dmax > 80%? Screen->Decision Opt Analyze Ternary Complex (AlphaLISA) Decision->Opt No Hook Check Hook Effect (>1 μM) Decision->Hook Yes Opt->Synth Adjust Length Hook->Synth Severe Hook Lead Select Lead PROTAC Hook->Lead Minimal Hook

Fig 2. Diagnostic workflow for optimizing PROTAC linker lengths via Direct-to-Biology screening.

Step 1: Miniaturized Parallel Synthesis

Rationale: Utilizing commercially available building blocks with pre-attached linkers allows for high-throughput generation of candidates without the yield loss of multi-step purification.

  • Prepare a 50 mM stock solution of your target POI ligand (equipped with a reactive handle, e.g., ortho-phthalaldehyde or carboxylic acid) in anhydrous DMSO.

  • In a 96-well plate, aliquot 1 equivalent of the POI ligand into wells containing 1 equivalent of various commercially available 1-oxoisoindoline-5-carboxamide-linker-amine building blocks[3].

  • Add appropriate coupling reagents (e.g., HATU/DIPEA for amide coupling) and incubate at room temperature for 12-24 hours.

  • Quench the reaction. Do not purify; the crude mixture will be diluted directly for biological evaluation.

Step 2: HiBiT-LgBiT Luminescence Degradation Assay

Rationale: The HiBiT assay provides a high signal-to-noise ratio and real-time quantitative measurement of endogenous protein levels, making it robust enough to handle crude D2B reaction mixtures[1].

  • Culture cells engineered to express your POI tagged with the 11-amino acid HiBiT peptide.

  • Dilute the crude PROTAC mixtures in culture media to achieve a concentration gradient (e.g., 0.1 nM to 10 μM) to capture both the DC50​ and potential hook effects.

  • Treat the cells for 4 to 24 hours.

  • Add the LgBiT/luciferin substrate reagent. The LgBiT will complement with remaining HiBiT-POI to generate luminescence.

  • Measure luminescence on a microplate reader. Calculate DC50​ and Dmax​ relative to DMSO controls.

Step 3: Self-Validating Control Check (Crucial for E-E-A-T)

Rationale: A self-validating protocol must prove that the observed loss of signal is strictly due to CRBN-mediated degradation, not off-target cytotoxicity or assay interference from crude reaction byproducts.

  • Competition Assay: Pre-treat a parallel set of wells with a 10-fold molar excess of free 1-oxoisoindoline-5-carboxamide ligand for 1 hour prior to adding your lead PROTAC.

  • Validation: If the degradation is truly PROTAC- and CRBN-dependent, the free ligand will saturate the CRBN receptors, completely blocking ternary complex formation and rescuing the luminescent signal. If the signal remains low, the compound is likely exhibiting off-target toxicity.

References
  • 4. bioRxiv.[1] 2.2. PMC.[2]

  • 3. MedChemExpress (MCE) Life Science Reagents.[3]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Oxoisoindoline-5-Carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-oxoisoindoline-5-carboxamide functionalization. The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of PROTACs (as cereblon ligands), kinase inhibitors, and targeted covalent inhibitors. However, functionalizing the 5-carboxamide position often presents significant synthetic bottlenecks due to steric hindrance, particularly when coupling bulky secondary amines or when the isoindoline ring possesses adjacent ortho-substituents.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we diagnose the root causes of coupling failures and provide self-validating, field-proven methodologies to ensure your synthetic workflows succeed.

Diagnostic Workflow for Steric Hindrance

Before selecting a coupling reagent, it is critical to evaluate the steric and electronic environment of your specific substrates. Use the decision tree below to identify the optimal functionalization strategy.

G Start 1-Oxoisoindoline-5-Carboxylic Acid + Target Amine CheckSteric Is the amine highly bulky or poorly nucleophilic? Start->CheckSteric Standard Standard Coupling (HATU / DIPEA / DMF) CheckSteric->Standard No (Primary/Unobstructed) AcylChloride Acyl Chloride Conversion (SOCl2 or Oxalyl Chloride) CheckSteric->AcylChloride Yes (Secondary/Ortho-Substituted) Buchwald Buchwald-Hartwig Amidation (Start from 5-Bromo derivative) CheckSteric->Buchwald Extreme (Anilines/Tertiary) YieldCheck Yield > 50%? Standard->YieldCheck AcylChloride->YieldCheck Success Proceed to Purification Buchwald->Success YieldCheck->AcylChloride No (Steric Clash) YieldCheck->Buchwald No (Unreactive) YieldCheck->Success Yes

Diagnostic workflow for overcoming steric hindrance in 1-oxoisoindoline-5-carboxamide synthesis.

Knowledge Base: Core Troubleshooting FAQs

Q1: Why do standard coupling reagents (e.g., EDC/HOBt) fail when functionalizing the 5-position with bulky secondary amines? Causality & Insight: The 1-oxoisoindoline core is a relatively rigid bicyclic system. When a bulky amine (such as a substituted piperidine or a complex PROTAC linker) approaches the 5-carboxylic acid activated by EDC, the transition state becomes highly crowded. EDC forms an O-acylurea intermediate, which, under steric duress, is highly susceptible to rearranging into an unreactive N-acylurea byproduct [3]. To overcome this, HATU is the preferred reagent. HATU utilizes a 7-azabenzotriazole leaving group to form an O-acyluronium intermediate. The neighboring nitrogen atom in the azabenzotriazole ring provides intramolecular base catalysis, significantly lowering the activation energy barrier and facilitating nucleophilic attack even in sterically hindered environments [1, 2].

Q2: How does the presence of an ortho-substituent (e.g., at the 4-position) affect the 5-carboxamide functionalization? Causality & Insight: Substituents at the 4-position (such as a bromo or methyl group) induce severe steric clash and physically twist the 5-carboxylate group out of coplanarity with the isoindoline aromatic ring. This deviation from planarity disrupts resonance stabilization, fundamentally altering the electrophilicity of the carbonyl carbon [4]. In these scenarios, even the active ester intermediates formed by HATU may be too bulky to allow the amine to approach. You must bypass the active ester entirely by converting the carboxylic acid to a highly reactive, less sterically demanding acyl chloride (using oxalyl chloride and catalytic DMF) to force the amidation forward.

Q3: When should I abandon amide coupling and switch to a Buchwald-Hartwig amidation strategy? Causality & Insight: If the target amine is exceptionally bulky (e.g., a tertiary carbinamine) or electronically deactivated (e.g., an ortho-substituted aniline), direct amidation of the carboxylic acid will often fail completely. In these extreme cases, it is more effective to abandon the carboxylic acid starting material. Instead, start with 5-bromo-1-oxoisoindoline and couple it directly with a primary amide using palladium catalysis. This strategy bypasses the crowded tetrahedral intermediate of classical acyl substitution, relying instead on oxidative addition and reductive elimination. By utilizing well-defined pre-catalysts (like Pd-PEPPSI or Pd G3) with bulky ligands (e.g., XPhos or BrettPhos), you can finely tune the steric environment around the metal center to favor the cross-coupling[5, 6].

Quantitative Data: Strategy Comparison

The following table summarizes the expected performance of various functionalization strategies based on the steric demands of the substrate.

Coupling StrategyReagents / CatalystTypical Substrate ProfileTemp (°C)Expected Yield (%)
Standard Amidation EDC, HOBt, DIPEAPrimary amines, unhindered20–2560–85
Activated Uronium HATU, DIPEA, DMFSecondary amines, moderate bulk20–5050–90
Acyl Chloride (COCl)₂, cat. DMF, Et₃NOrtho-substituted isoindolines0 to 2540–75
Buchwald-Hartwig Pd-PEPPSI / XPhos, Cs₂CO₃Anilines, highly hindered amines80–11045–80

Validated Experimental Protocols

To ensure reproducibility, every protocol described here is designed as a self-validating system. Monitor the reaction via LC-MS to confirm the consumption of the active intermediate before proceeding to the next step.

Protocol A: HATU-Mediated Amidation for Moderately Hindered Amines

Ideal for attaching complex PROTAC linkers or substituted secondary amines to the 1-oxoisoindoline-5-carboxylic acid core.

  • Activation: Dissolve 1-oxoisoindoline-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Active Ester Formation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Step: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful activation) rather than the free acid.

  • Amine Coupling: Once activation is confirmed, add the sterically hindered amine (1.1 equiv, 0.55 mmol). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Completion: Stir at room temperature (or heat to 50 °C if no conversion is observed after 2 hours) until complete by LC-MS (typically 2–12 hours).

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amidation for Severely Hindered Systems

Ideal for coupling unreactive anilines or extremely bulky amides to 5-bromo-1-oxoisoindoline.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-oxoisoindoline (1.0 equiv, 0.5 mmol), the target amide/amine (1.2 equiv, 0.6 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add the Pd-PEPPSI-IPr precatalyst (5 mol%) and XPhos ligand (5 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with argon three times. Strict exclusion of oxygen and moisture is critical for the active LPd(0) species.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (4.0 mL) through the septum.

  • Reaction: Replace the septum with a Teflon screw cap under a positive flow of argon. Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Drawbacks of HATU for Esterification Reddit (Chemistry) [Link]

  • Well-Defined Pre-Catalysts in Amide and Ester Bond Activation Semantic Scholar [Link]

Technical Support Center: Resolving HPLC Peak Tailing for 1-Oxoisoindoline-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex polar molecules. 1-oxoisoindoline-5-carboxamide derivatives—highly valuable in modern drug discovery—present unique analytical challenges. Their dual hydrogen-bonding motifs (the lactam core and the carboxamide group) make them highly susceptible to non-ideal retention mechanisms, manifesting primarily as severe peak tailing.

This guide is designed to move beyond generic advice. Here, we will dissect the mechanistic causality of peak tailing, establish self-validating diagnostic workflows, and provide robust, step-by-step protocols to restore peak symmetry and quantitative accuracy.

The Mechanistic Causality of Carboxamide Tailing

To fix a tailing peak, we must first understand why it tails. In an ideal reversed-phase HPLC separation, analytes partition symmetrically between the mobile phase and the hydrophobic stationary phase (e.g., C18). However, peak tailing occurs when a secondary retention mechanism disrupts this equilibrium.

For 1-oxoisoindoline-5-carboxamide derivatives, the primary culprit is the interaction with residual silanol groups (Si–OH) on the silica support.

  • The Chemical Reality: At a mobile phase pH above 3.0, free silanols on the silica surface deprotonate to form negatively charged silanoate ions (Si–O⁻) Element Lab Solutions[1].

  • The Analyte Interaction: The primary amide and lactam groups of your derivative act as strong hydrogen-bond donors and acceptors. They interact strongly with these ionized silanols via ion-dipole and hydrogen-bonding forces. Because these secondary binding sites are heterogeneous and easily overloaded, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak Phenomenex[2].

Diagnostic Logic: Isolating Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical interaction or a physical system deformation (e.g., a column void or dead volume in PEEK fittings). We use a self-validating diagnostic workflow to isolate the root cause.

G Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Decision1 Does the neutral marker tail? TestNeutral->Decision1 Physical Physical Issue: Check fittings, guard column, or column void Decision1->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions Decision1->Chemical No Action1 Lower Mobile Phase pH to ~2.5 Chemical->Action1 Decision2 Is tailing resolved? Action1->Decision2 Success Method Optimized Decision2->Success Yes Action2 Use End-capped or Polar-Embedded Column Decision2->Action2 No Action2->Success

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Step-by-Step Troubleshooting Methodologies

Protocol A: The Neutral Marker System Validation

This protocol ensures your HPLC system is physically intact. Neutral compounds do not participate in acid-base silanol interactions. Therefore, if a neutral marker tails, the issue is physical; if it remains symmetric while your carboxamide tails, the issue is strictly chemical Axion Labs[3].

Step-by-Step Execution:

  • Prepare the Marker: Dissolve a neutral hydrophobic marker (e.g., Toluene or Uracil, depending on your organic modifier) to a concentration of 10 µg/mL in your initial mobile phase.

  • Inject: Perform a 5 µL injection under your standard isocratic or gradient conditions.

  • Calculate Symmetry: Measure the USP Tailing Factor ( As​ ) at 5% of the peak height Waters.

  • Evaluate Causality:

    • If As​>1.2 : You have a physical void. Replace the guard column, re-seat all PEEK finger-tight fittings to eliminate dead volume, or reverse-flush the column to clear frit blockages.

    • If As​≤1.2 : The system is physically sound. Proceed to Protocol B to address chemical interactions.

Protocol B: Silanol Suppression via Low-pH Buffering

To eliminate the ion-dipole interactions between the 1-oxoisoindoline-5-carboxamide and the stationary phase, we must force the silanols into their neutral, protonated state (Si–OH).

Step-by-Step Execution:

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer. A concentration of >20 mM is critical to ensure adequate buffering capacity at the column surface LCGC Blog[4].

  • pH Adjustment: Titrate the buffer with Phosphoric Acid down to pH 2.5 . At this pH, >99% of residual silanols are fully protonated, neutralizing their surface charge. (Note: If utilizing LC-MS, substitute phosphate with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid).

  • Column Selection: Install a highly end-capped Type B silica C18 column. End-capping utilizes small silanes (like trimethylchlorosilane) to sterically block any remaining unbonded silanols Chrom Tech[5].

  • Equilibration: Flush the column with at least 10 column volumes of the new low-pH mobile phase to ensure complete protonation of the stationary phase.

  • Validation: Inject your carboxamide sample. You should observe an immediate restoration of Gaussian peak symmetry.

Quantitative Benchmarking

The table below summarizes expected outcomes when applying different interventions to 1-oxoisoindoline-5-carboxamide derivatives. Use this to benchmark your own method development.

Intervention StrategyMobile Phase ConditionsColumn ChemistryExpected USP Tailing Factor ( As​ )Resolution Status
Baseline (No Control) 20 mM Phosphate, pH 7.0Standard C18 (Type A Silica)2.35 - 2.80Severe Tailing (Unacceptable)
pH Adjustment Only 20 mM Phosphate, pH 2.5Standard C18 (Type A Silica)1.30 - 1.45Marginal / Acceptable
End-Capping + Low pH 20 mM Phosphate, pH 2.5Highly End-capped C18 (Type B)1.05 - 1.15Optimal Symmetry
Polar-Embedded Phase 0.1% Formic Acid, pH ~2.7Polar-Embedded C18 (Amide linked)1.00 - 1.10Optimal Symmetry

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5 and used an end-capped column, but my carboxamide peak is exhibiting fronting instead of tailing. What went wrong? A: Peak fronting is rarely a stationary phase issue; it is almost always caused by a sample solvent mismatch. If your 1-oxoisoindoline-5-carboxamide derivative was dissolved in 100% DMSO or a solvent significantly stronger than your initial mobile phase, the analyte travels too quickly through the center of the column before partitioning. Solution: Dilute your sample injection solvent to match the initial mobile phase composition (e.g., <20% organic).

Q: Should I use Triethylamine (TEA) as a mobile phase additive to block silanols? A: Historically, adding 10–25 mM TEA was the standard method to competitively bind acidic silanols and prevent tailing HPLC.eu[6]. However, I strongly advise against this for modern methods. TEA drastically reduces column lifetime by accelerating the hydrolysis of the silica matrix and causes severe ion suppression in LC-MS. Utilizing ultra-high purity (Type B) silica with a low-pH buffer is a far superior, non-destructive solution.

Q: Does column temperature impact the tailing of these specific derivatives? A: Yes. 1-oxoisoindoline-5-carboxamides can exhibit slow mass transfer kinetics due to their bulky, rigid structures and strong hydrogen-bonding networks. Elevating the column compartment temperature to 40°C – 45°C increases the kinetic energy of the system, speeding up the rate of desorption from the stationary phase. This often provides the final 5-10% improvement needed to achieve a perfectly symmetrical peak.

References

  • Element Lab Solutions.Peak Tailing in HPLC.
  • Chrom Tech.What Causes Peak Tailing in HPLC?
  • Phenomenex.How to Reduce Peak Tailing in HPLC?
  • Axion Labs.HPLC Peak Tailing.
  • LCGC Blog.HPLC Diagnostic Skills II – Tailing Peaks.
  • Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC (Advanced Chromatography Technologies).HPLC Troubleshooting Guide.

Sources

Technical Support Center: Crystallization of 1-Oxoisoindoline-5-Carboxamide Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the crystallization of 1-oxoisoindoline-5-carboxamide complexes.

This privileged pharmacophore is a critical structural motif in next-generation therapeutics, including wild-type selective EGFR Exon20 insertion inhibitors[1], cereblon (CRBN) modulators for targeted protein degradation[2], and AcrA efflux pump inhibitors in Escherichia coli[3]. However, its rigid bicyclic lactam and primary carboxamide groups create strong intermolecular hydrogen-bonding networks that frequently lead to amorphous precipitation or poor diffraction resolution.

This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure your crystallization campaigns succeed.

Quantitative Crystallization Parameters

To establish a baseline for your screening matrices, I have summarized the optimal, empirically validated crystallization conditions for various targets interacting with this scaffold.

Table 1: Validated Crystallization Conditions for 1-Oxoisoindoline-5-Carboxamide Complexes

Complex TypeTarget ProteinPrecipitant / Buffer MatrixCritical AdditivesExpected Resolution (Å)
Kinase Inhibitor EGFR (WT / Ex20Ins)15–20% PEG 3350, 0.1 M Bis-Tris (pH 6.5)0.2 M Ammonium Sulfate1.8 – 2.4
Molecular Glue Cereblon (CRBN)10–15% PEG 8000, 0.1 M HEPES (pH 7.5)5% Glycerol, 2 mM TCEP2.2 – 2.8
Efflux Inhibitor AcrA (E. coli)20–25% PEG 400, 0.1 M Na Acetate (pH 4.5)0.1 M NaCl2.5 – 3.0
Small Molecule N/A (Polymorph)Ethyl Acetate / Heptane (Antisolvent)Slow cooling (0.1°C/min)High-Res PXRD

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my ligand crash out as an amorphous solid immediately upon mixing with the protein buffer?

Causality: The 1-oxoisoindoline-5-carboxamide moiety acts as both a potent hydrogen bond donor and acceptor. When transitioning from a high-solubility formulation (e.g., DMSO) to a high-dielectric aqueous buffer containing crowding agents like PEG, local supersaturation spikes. Before the ligand can successfully navigate into the hydrophobic binding pocket of the target (such as the EGFR hinge region[1]), the molecules self-associate via intermolecular lactam-carboxamide hydrogen bonds, forming a disordered aggregate. Solution: Do not spike the ligand directly into the concentrated protein. Instead, utilize a slow dialysis or co-concentration strategy (detailed in Protocol A) to keep the free ligand concentration below its amorphous precipitation threshold.

Q2: My EGFR-ligand co-crystals diffract poorly (>3.5 Å). How can I improve the lattice quality?

Causality: High-affinity binding of 1-oxoisoindoline-5-carboxamide derivatives to EGFR Exon20 insertion mutants often requires a distinct "propeller-like" conformation to access the c-helix[1]. If the crystallization matrix lacks sufficient ionic stabilization, the c-helix exhibits high B-factors (thermal motion), which degrades the long-range order of the crystal lattice. Solution: Introduce mild chaotropes or structure-making salts (e.g., 0.2 M Ammonium Sulfate) to stabilize the hydration shell around the c-helix. Decouple nucleation from crystal growth by employing microseeding.

Q3: How do I overcome DMSO-induced lattice disruption in CRBN co-crystallization?

Causality: While DMSO is necessary to solubilize the lipophilic isoindolinone core[2], concentrations above 2% v/v can displace critical interfacial water molecules within the CRBN tri-tryptophan pocket, preventing the formation of a stable crystal lattice. Solution: Formulate the initial ligand stock at a higher concentration (e.g., 50 mM in 100% anhydrous DMSO) to minimize the final volumetric carryover of DMSO into the protein drop to <1%.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Protein-Ligand Co-Crystallization (EGFR / CRBN)

Step 1: Ligand Solubilization & QC

  • Action: Dissolve the 1-oxoisoindoline-5-carboxamide derivative in 100% anhydrous DMSO to a concentration of 50 mM.

  • Validation Checkpoint: Centrifuge the stock at 14,000 x g for 10 minutes. The supernatant must be optically clear. Any turbidity indicates micro-nuclei that will seed amorphous precipitation.

Step 2: Complex Formation via Co-Concentration

  • Action: Dilute the target protein to 1 mg/mL in a physiological buffer (e.g., 150 mM NaCl, 20 mM HEPES pH 7.4, 1 mM TCEP). Slowly titrate the ligand to a 3:1 molar excess while stirring gently at 4°C. Concentrate the complex to 5–10 mg/mL using a centrifugal filter (10 kDa MWCO).

  • Validation Checkpoint: Analyze the concentrated complex using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 confirms a monodisperse, stable complex. A PDI > 0.2 indicates ligand-induced aggregation; if this occurs, halt the process and add 5% glycerol before reconcentrating.

Step 3: Vapor Diffusion Setup

  • Action: Set up sitting-drop vapor diffusion plates, mixing 1 µL of the validated protein-ligand complex with 1 µL of the reservoir solution (e.g., 15% PEG 3350, 0.1 M Bis-Tris pH 6.5).

  • Validation Checkpoint: Inspect the drops under cross-polarized light after 48 hours. True protein-ligand crystals will exhibit birefringence, distinguishing them from amorphous ligand precipitate.

Workflow N1 Target Protein Prep (EGFR / CRBN) N3 Complex Formation (Dialysis / Co-concentration) N1->N3 N2 Ligand Solubilization (DMSO Stock Formulation) N2->N3 N4 DLS Validation (Check PDI < 0.2) N3->N4 N4->N2 Fail (Aggregation) N5 Vapor Diffusion (Hanging/Sitting Drop) N4->N5 Pass N6 Diffraction Quality? N5->N6 N7 Data Collection (X-ray Diffraction) N6->N7 Yes N8 Additive Screening (Microseeding) N6->N8 No N8->N5 Iterate

Experimental workflow for protein-ligand co-crystallization with self-validating DLS checkpoints.

Protocol B: Small-Molecule Polymorph Rescue

When synthesizing novel 1-oxoisoindoline-5-carboxamide analogs, obtaining a high-quality small-molecule crystal structure is often necessary to confirm rotameric states before biological testing.

Step 1: Primary Dissolution

  • Action: Dissolve the amorphous solid in a primary solvent with high hydrogen-bond accepting capacity (e.g., Ethyl Acetate) at 60°C.

  • Validation Checkpoint: Ensure complete dissolution. The H-bond acceptor solvent disrupts the internal lactam-carboxamide network.

Step 2: Antisolvent Titration

  • Action: Slowly titrate a non-polar antisolvent (e.g., Heptane) at a rate of 0.1 mL/min until the cloud point is reached.

  • Validation Checkpoint: The solution must exhibit a faint, persistent opalescence (the metastable zone). If heavy precipitation occurs immediately, the titration was too fast; redissolve and repeat.

Step 3: Controlled Cooling

  • Action: Cool the system at a strict thermodynamic rate of 0.1°C/min down to 4°C.

  • Validation Checkpoint: Extract an aliquot and analyze via Powder X-Ray Diffraction (PXRD). Sharp, distinct peaks validate the transition from an amorphous state to an ordered crystalline polymorph.

Logic N1 High Supersaturation (Rapid Ligand Precipitation) N2 Intermolecular H-Bonding (Carboxamide - Lactam) N1->N2 N3 Amorphous Solid (No Diffraction) N2->N3 N4 Controlled Cooling & Antisolvent Titration N3->N4 Redissolve & Rescue N5 Solvent-Mediated H-Bond Disruption N4->N5 N6 Ordered Nucleation (High-Res Crystal) N5->N6

Logical flowchart resolving amorphous precipitation via controlled hydrogen-bond disruption.

References

  • Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations. Source: Journal of Medicinal Chemistry - ACS Publications.
  • Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. Source: US20230045737A1 - Google Patents.
  • Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. Source: ACS Publications.

Sources

Troubleshooting false positives in 1-oxoisoindoline-5-carboxamide target binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 1-oxoisoindoline-5-carboxamide and its derivatives in target binding assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the issue of false positives. As a class of compounds frequently investigated as Poly(ADP-ribose) Polymerase (PARP) inhibitors, understanding the nuances of their behavior in various assay formats is critical for robust and reproducible results.[1][2][3] This resource combines mechanistic explanations with actionable protocols to help you confidently validate your screening hits.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Landscape of False Positives

Q1: I'm seeing a high hit rate in my primary screen with an isoindolinone-based library. What are the most common reasons for this beyond true target engagement?

A high hit rate from a primary high-throughput screen (HTS) is a common challenge and often points towards systematic assay interference rather than a wealth of true binders. For isoindolinone carboxamides, as with many small molecules, these false positives can be broadly categorized into two main classes: technology-related interference and compound-specific issues.

  • Technology-Related Interference: This is where the compound directly affects the detection method of your assay (e.g., fluorescence, luminescence). For instance, a compound might be autofluorescent, absorb light at the excitation or emission wavelengths of your assay's fluorophore, or quench the signal.

  • Compound-Specific Issues: These are inherent properties of the compound that lead to non-specific interactions. A primary culprit is compound aggregation , where molecules clump together at higher concentrations to form colloidal particles that can sequester and inhibit proteins non-specifically.[4] Other issues include chemical reactivity, where the compound might covalently modify the target protein or other assay components, and contamination with metal impurities that can inhibit enzyme activity.

It is crucial to implement a robust hit validation cascade to systematically eliminate these artifacts.

Q2: What is a hit validation cascade and why is it essential?

A hit validation cascade is a multi-step process designed to systematically filter out false-positive compounds and confirm that the hits from a primary screen are genuine, specific, and act on the intended target.[5][6] This process saves significant time and resources by ensuring that only the most promising compounds advance to lead optimization.

A typical cascade involves a series of orthogonal and counter-assays with increasing biological complexity. The goal is to triage the initial, large number of hits down to a small, manageable set of validated compounds.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal & Biophysical Validation cluster_3 Cellular & Biological Validation PrimaryScreen High-Throughput Screening (HTS) (e.g., FP, AlphaScreen, HTRF) DoseResponse Dose-Response Confirmation in Primary Assay PrimaryScreen->DoseResponse Initial Hits InterferenceAssays Assay Interference Counter-Screens (Autofluorescence, Quenching) DoseResponse->InterferenceAssays Confirmed Hits AggregationAssays Aggregation Counter-Screens (Detergent, DLS) InterferenceAssays->AggregationAssays OrthogonalAssay Orthogonal Biochemical Assay (Different Technology) AggregationAssays->OrthogonalAssay Triaged Hits BiophysicalAssay Biophysical Binding Confirmation (SPR, ITC, MST) OrthogonalAssay->BiophysicalAssay CellularTarget Cellular Target Engagement Assay (e.g., CETSA) BiophysicalAssay->CellularTarget Validated Hits FunctionalAssay Functional Cellular Assay (e.g., DNA Damage Response) CellularTarget->FunctionalAssay

Caption: A typical hit validation cascade for PARP inhibitors.

Section 2: Troubleshooting Technology-Specific Assays for PARP Inhibitors

The 1-oxoisoindoline-5-carboxamide scaffold is a common structural motif in PARP inhibitors, which act by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+).[1][3][7] Assays for these inhibitors often rely on fluorescence-based technologies like Fluorescence Polarization (FP), AlphaScreen, and HTRF.

Q3: My Fluorescence Polarization (FP) assay for PARP1 has a low signal window (ΔmP). How can I improve it?

A small assay window in an FP assay can make it difficult to distinguish true inhibition from experimental noise, leading to a low Z'-factor.[8][9] This issue often stems from several factors:

  • Insufficient Size Difference: FP relies on the change in rotational speed of a fluorescent tracer upon binding to a larger protein. If the PARP protein construct is too small or the tracer is too large, the relative size change upon binding is minimal.

    • Solution: Use the smallest possible fluorescently-labeled tracer (e.g., a peptide or small molecule ligand) that maintains high affinity for the PARP catalytic domain. Conversely, ensure your PARP construct is sufficiently large.[10]

  • Poor Tracer Affinity: If the tracer binds weakly to PARP, a high concentration is needed, which can lead to a high background signal.

    • Solution: Synthesize and validate a high-affinity tracer. The tracer concentration in the assay should ideally be at or below its Kd for the target protein.[11]

  • Tracer Impurity: Contamination with unlabeled tracer or free fluorophore will compete for binding and reduce the overall polarization change.

    • Solution: Ensure the tracer is of high purity (>95%), often requiring purification by HPLC after fluorescent labeling.[8]

ParameterRecommendationRationale
Tracer Size As small as possible while retaining affinityMaximize the relative change in molecular weight upon binding.[11]
Protein Size > 10-fold larger than the tracerEnsures a significant change in rotational correlation time.[11]
Tracer Purity >95% labeled and purifiedUnlabeled tracer competes for binding, reducing the assay window.[8]
Tracer Conc. ≤ KdBalances signal intensity with assay sensitivity to inhibitors.

Protocol: Determining Tracer Affinity (Kd) by FP

  • Reagent Preparation:

    • Prepare a 2X working solution of your fluorescent tracer in assay buffer (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare a serial dilution of the PARP protein in assay buffer, starting at a 2X top concentration (e.g., 2 µM). Include a buffer-only control.

  • Plate Setup:

    • In a suitable microplate (e.g., black, low-volume 384-well), add 10 µL of each PARP dilution to triplicate wells.

    • Add 10 µL of the 2X tracer solution to all wells.

  • Incubation & Measurement:

    • Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader.

  • Analysis:

    • Plot the millipolarization (mP) values against the logarithm of the PARP concentration and fit the data to a one-site specific binding model to determine the Kd.

Q4: I'm observing signal quenching or autofluorescence with my isoindolinone compounds in an FP/HTRF assay. How do I confirm and mitigate this?

This is a classic example of technology-related interference. The aromatic nature of the isoindolinone scaffold can contribute to these properties.

  • Autofluorescence: The compound itself fluoresces at the same wavelengths used for assay detection, leading to an artificially high signal and masking true inhibition (a false negative).[12]

  • Quenching: The compound absorbs the excitation or emission light of the assay's fluorophore, leading to an artificially low signal that can be misinterpreted as inhibition (a false positive).

Protocol: Counter-Screen for Autofluorescence/Quenching

  • Plate Setup:

    • Prepare a serial dilution of your hit compound in the final assay buffer.

    • In a microplate identical to the one used for your primary screen, add the compound dilutions to wells containing all assay components except the target protein (e.g., PARP) .

    • For an FP assay, include the fluorescent tracer. For an HTRF assay, include both the donor and acceptor fluorophores.

    • Include positive (no compound) and negative (buffer only) controls.

  • Measurement:

    • Incubate the plate under the same conditions as your primary assay.

    • Read the plate on your instrument using the exact same settings.

  • Analysis:

    • Autofluorescence: A dose-dependent increase in signal in the absence of the target protein indicates the compound is autofluorescent.

    • Quenching: A dose-dependent decrease in signal indicates the compound is a quencher.

Mitigation Strategies:

  • If interference is confirmed, the most reliable solution is to re-test the hit in an orthogonal assay that uses a different detection modality (e.g., a luminescence-based or label-free method like Surface Plasmon Resonance).[13]

  • For fluorescent interference, sometimes using "red-shifted" fluorophores in your assay can help, as fewer library compounds tend to fluoresce at longer wavelengths.[9]

Q5: My AlphaScreen assay for PARP activity is showing a high number of hits that don't validate. What could be the cause?

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive bead-based assay but is susceptible to specific types of interference.

  • Singlet Oxygen Quenchers: The assay relies on the generation and diffusion of singlet oxygen from a Donor bead to an Acceptor bead.[14] Compounds that can quench singlet oxygen (e.g., compounds with electron-rich aromatic rings or certain functional groups like phenols) will reduce the signal and appear as false-positive inhibitors.

  • Light Scatterers: Compounds that form aggregates can scatter the excitation light, leading to a decrease in the signal reaching the Donor beads.

  • Color Quenching: Highly colored compounds can absorb the emitted light (520-620 nm), reducing the measured signal.

  • Biotin Mimetics: If your assay uses a biotin-streptavidin interaction for capture, compounds that mimic biotin can disrupt the assay architecture and appear as hits.

Troubleshooting Steps for AlphaScreen:

  • Run a "Beads-Only" Counter-Screen: Test your hit compounds in the presence of the Donor and Acceptor beads in assay buffer, but without the biological components (PARP and substrate). A loss of signal here points directly to interference with the AlphaScreen technology itself.

  • Test in an Orthogonal Assay: This is the gold standard for validating hits from any primary screen, especially proximity assays.

  • Check for Light Sensitivity: AlphaScreen beads are light-sensitive. Ensure plates are prepared under subdued light and incubated in the dark to prevent photobleaching.[15]

G cluster_0 AlphaScreen Principle cluster_1 Interference Mechanisms Donor Donor Bead (Excited at 680nm) SingletO2 Singlet Oxygen (¹O₂) Donor->SingletO2 Generates Acceptor Acceptor Bead (Emits at 520-620nm) Quencher Compound quenches ¹O₂ Color Colored compound absorbs emission light Acceptor->Color Blocks light from SingletO2->Acceptor Diffuses to Quencher->SingletO2 Inhibits Scatterer Compound aggregates scatter excitation light Scatterer->Donor Blocks light to

Sources

Technical Support Center: Reducing Background Noise in 1-Oxoisoindoline-5-Carboxamide NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to help you reduce background noise in the NMR spectra of 1-oxoisoindoline-5-carboxamide and related compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my 1-oxoisoindoline-5-carboxamide NMR spectrum?

A1: Background noise in NMR spectra can originate from several sources, broadly categorized into sample-related issues, hardware imperfections, and suboptimal acquisition or processing parameters. For a molecule like 1-oxoisoindoline-5-carboxamide, which contains both aromatic and amide functionalities, specific issues can arise.

Common Culprits:

  • Sample Impurities: The most frequent source of unwanted signals. These can include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane), grease from glassware, or byproducts from the reaction.[1][2]

  • Solvent Contamination: Deuterated solvents can contain residual non-deuterated solvent and water (H₂O).[2] Given their high concentration relative to the sample, these signals can be intense.

  • Particulate Matter: Undissolved sample or dust in the NMR tube disrupts the magnetic field homogeneity, leading to broad peaks and a poor baseline.[3][4]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often introduced during synthesis or from glassware, can cause significant line broadening and loss of signal.[4]

  • Instrumental Noise: This includes thermal noise from the electronics, which is random, and artifacts from instrument instability, which can appear as "t1 noise" (streaks along the indirect dimension in 2D spectra).[5][6]

  • Suboptimal Parameters: Incorrectly set acquisition parameters (e.g., receiver gain, relaxation delay) or poor data processing choices can artificially increase noise or create baseline distortions.[7][8]

Q2: I see a very large, broad peak around 1.5-3.5 ppm in my DMSO-d₆ spectrum. What is it and how can I remove it?

A2: This is almost certainly the residual water (H₂O) peak in your deuterated solvent.[2] DMSO is particularly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This large signal can obscure your analyte's signals and even saturate the detector, which can make it impossible to see your actual sample peaks.[2]

To mitigate this, consider the following:

  • Use high-quality, freshly opened deuterated solvents.

  • Store solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Employ solvent suppression techniques during acquisition , such as presaturation or WATERGATE, which selectively reduce the water signal.[2]

Q3: My baseline is "rolling" or curved, not flat. What causes this and how can I fix it?

A3: A rolling baseline is a common artifact that can have several causes:

  • Acoustic Ringing: This can occur in experiments with wide spectral widths and is a result of the excitation pulse "breakthrough" not having enough time to decay before signal acquisition begins.[9]

  • Receiver Overload: If your sample is too concentrated, the intense signal can overload the receiver, leading to baseline distortion.[10][11]

  • Improper Data Processing: Incorrect phase correction or the use of an inappropriate apodization function can introduce baseline roll.[12][13]

Solutions:

  • Processing: The most straightforward fix is to apply a baseline correction algorithm after Fourier transformation and phasing.[12][13] Most NMR software packages have robust tools for this.

  • Acquisition: If the issue is persistent, try reducing the sample concentration or adjusting the receiver gain.[10]

  • Hardware: In rare cases, this can be a sign of a hardware issue that may require a service engineer to investigate.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for High-Clarity Spectra

Meticulous sample preparation is the most critical step for obtaining a high-quality NMR spectrum.[4] For 1-oxoisoindoline-5-carboxamide, ensuring complete dissolution and removal of impurities is key.

Protocol 1: Rigorous Sample Preparation
  • Purity is Paramount: Start with the purest sample possible. If you suspect residual solvents or byproducts, consider an additional purification step (e.g., recrystallization or chromatography).

  • Solvent Selection & Handling:

    • Choose a deuterated solvent that fully dissolves your compound. For 1-oxoisoindoline-5-carboxamide, DMSO-d₆ or Methanol-d₄ are common choices.

    • Use a high-purity grade solvent (≥99.9% D).

    • Keep solvent bottles tightly capped to minimize water absorption.[14]

  • Achieving Optimal Concentration:

    • For a standard ¹H NMR on a 400-600 MHz spectrometer, aim for a concentration of 5-20 mg in 0.6-0.7 mL of solvent.[15]

    • For ¹³C NMR, a higher concentration of 20-50 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[15][16]

    • Caution: Overly concentrated samples can lead to line broadening and baseline artifacts due to high viscosity or detector overload.[3][10][15]

  • Filtration is Non-Negotiable:

    • After dissolving the sample, filter the solution directly into a high-quality NMR tube.

    • A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool at the bottom to trap any particulate matter.[3] This step is crucial for achieving good magnetic field homogeneity (shimming).

Data Summary: Recommended Sample Concentrations
Experiment TypeTypical Molecular WeightRecommended Mass (mg)Resulting Concentration (mM)Rationale
¹H NMR150-500 g/mol 1-55-20High sensitivity of ¹H nucleus allows for lower concentrations.[4]
¹³C NMR150-500 g/mol 15-3050-150Low natural abundance and sensitivity of ¹³C requires more concentrated samples.[4]
2D NMR (e.g., COSY, HSQC)150-500 g/mol 15-2550-125Higher concentration is needed to achieve adequate signal-to-noise for cross-peaks in a reasonable time.[4]
Guide 2: Fine-Tuning NMR Acquisition Parameters

Optimizing acquisition parameters can dramatically improve the signal-to-noise ratio (S/N) of your spectrum.[7]

Key Parameters to Optimize:
  • Number of Scans (nt or ns): The S/N increases with the square root of the number of scans.[5][16][17] To double the S/N, you must quadruple the number of scans. This is the most common way to improve a noisy spectrum.

  • Relaxation Delay (d1): This is the time the system is allowed to return to equilibrium between pulses. For quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time of your molecule.[5] For routine qualitative spectra, a d1 of 1-2 seconds is often sufficient.[18] A short d1 can lead to signal saturation and reduced intensity, especially for quaternary carbons in ¹³C NMR.

  • Receiver Gain (rg): This parameter amplifies the signal before digitization. The goal is to set the gain as high as possible without causing the Free Induction Decay (FID) to be "clipped" or distorted, which would introduce artifacts.[8][11] Modern spectrometers have autogain functions that are generally reliable.

Workflow for Optimizing Acquisition Parameters

G cluster_0 Acquisition Optimization Workflow Start Start with Standard Parameters (e.g., nt=16, d1=2s) Acquire Acquire Spectrum Start->Acquire Check_SN Is S/N sufficient? Acquire->Check_SN Increase_Scans Increase Number of Scans (nt) (e.g., nt=64 or 128) Check_SN->Increase_Scans No Check_Baseline Is Baseline Distorted? Check_SN->Check_Baseline Yes Increase_Scans->Acquire Adjust_Gain Reduce Receiver Gain (rg) or Dilute Sample Check_Baseline->Adjust_Gain Yes End High-Quality Spectrum Obtained Check_Baseline->End No Adjust_Gain->Acquire

Caption: Workflow for NMR acquisition parameter optimization.

Guide 3: Advanced Data Processing Techniques for Noise Reduction

Post-acquisition processing can significantly enhance the quality of your final spectrum.[19]

Apodization (Window Functions)

Before Fourier transformation, the FID is multiplied by a mathematical function, known as an apodization or window function.[20][21] This can be used to improve S/N at the expense of resolution, or vice versa.

  • Exponential Multiplication (em or lb): Applying a positive exponential function (e.g., lb = 1-2 Hz) will increase sensitivity by damping the noise in the tail of the FID.[20][21] This is very common for improving the appearance of ¹³C spectra. However, it will also broaden the peaks (reduce resolution).

  • Gaussian Function (gf): A Gaussian function can be used to improve resolution but may decrease the S/N.[21]

  • Lorentz-to-Gauss Transformation: This combination of exponential and Gaussian functions can often provide a good compromise, improving resolution with a minimal penalty to S/N.[21]

Protocol 2: Applying Apodization for S/N Enhancement
  • Acquire Data: Collect your FID as usual.

  • Access Processing Parameters: In your NMR software (e.g., TopSpin, Mnova), navigate to the processing parameters.

  • Apply Exponential Multiplication: Find the line broadening (lb) or exponential multiplication (em) parameter.

  • Set a Value: For a typical ¹³C spectrum, start with a value of 1.0 Hz. For ¹H, a smaller value like 0.3 Hz might be appropriate if needed.[20]

  • Process and Observe: Apply the Fourier transform (FT) and observe the effect on your spectrum. The noise in the baseline should be visibly reduced, and the peaks will be slightly broader. Adjust the lb value to find the best balance for your specific needs.

Other Processing Techniques
  • Zero Filling: This process adds a block of zeros to the end of the FID before Fourier transformation. It increases the digital resolution of the spectrum, resulting in smoother, better-defined peaks.

  • Advanced Denoising: Modern techniques using algorithms like Principal Component Analysis (PCA) or deep learning are emerging for more sophisticated noise reduction without compromising spectral information.[22][23] Singular Value Decomposition (SVD) can also be used to cancel interference and reduce noise.[24]

References

  • Title: Apodization/Weighting Function Source: Stanford University NMR Facility URL: [Link]

  • Title: NMR Solvent Chart Source: Emery Pharma URL: [Link]

  • Title: NMR Sample Preparation Source: Western University URL: [Link]

  • Title: Longitudinal 1H Relaxation Optimization in TROSY NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: NMR Data Processing Source: eMagRes URL: [Link]

  • Title: 4.13: NMR in Lab- Solvent Impurities Source: Chemistry LibreTexts URL: [Link]

  • Title: Stanning: A new NMR apodization function Source: The NMR blog URL: [Link]

  • Title: Common Problems | SDSU NMR Facility – Department of Chemistry Source: San Diego State University URL: [Link]

  • Title: To apodize or not to apodize - the age old question Source: Nanalysis URL: [Link]

  • Title: 2004-04 - NMR - University of Alberta Source: University of Alberta URL: [Link]

  • Title: Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning Source: The James B. Ames Crocetti Lab URL: [Link]

  • Title: SVD-Based Technique for Interference Cancellation and Noise Reduction in NMR Measurement of Time-Dependent Magnetic Fields Source: MDPI URL: [Link]

  • Title: How do I choose the right acquisition parameters for a quantitative NMR measurement? Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link]

  • Title: Adjusting NMR Gain Settings for Enhanced Signal Interpretation Source: Eureka by PatSnap URL: [Link]

  • Title: How to get the most out of your NMR system Source: Oxford Instruments URL: [Link]

  • Title: Vnmrj's common problems and solutions Source: University of California, Riverside URL: [Link]

  • Title: Increase NMR signal-to-noise per unit mass/concentration? Source: ResearchGate URL: [Link]

  • Title: Apodization Source: Mestrelab URL: [Link]

  • Title: Improving the sensitivity of FT-NMR spectroscopy by apodization weighted sampling Source: PMC URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Source: ACS Publications URL: [Link]

  • Title: Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy Source: ProQuest URL: [Link]

  • Title: NMR optimization. (A) Comparison of a classical (relaxation... Source: ResearchGate URL: [Link]

  • Title: Signal-to-Noise versus Concentration Source: University of Wisconsin-Madison URL: [Link]

  • Title: A Simple Method for NMR t1 Noise Suppression Source: PMC - NIH URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: How To Prepare And Run An NMR Sample Source: alwsci URL: [Link]

  • Title: Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine Source: PMC URL: [Link]

  • Title: How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: 1H sensitivity Source: Nanalysis URL: [Link]

  • Title: Analysis and Parametric Optimization of 1H Off-Resonance Relaxation NMR Experiments Designed to Map Polypeptide Self-Recognition and Other Noncovalent Interactions Source: The Journal of Physical Chemistry B - DOI URL: [Link]

  • Title: Strategies and tactics in NMR imaging relaxation time measurements. I. Minimizing relaxation time errors due to image noise--the ideal case Source: PubMed URL: [Link]

  • Title: Sample Preparation Source: Rochester Institute of Technology URL: [Link]

  • Title: Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties Source: PMC URL: [Link]

  • Title: Wavy baseline in carbon NMR Source: Chemistry Stack Exchange URL: [Link]

  • Title: How to reduce noisey NMR signal? : r/chemistry Source: Reddit URL: [Link]

  • Title: The Basics of NMR Source: Rochester Institute of Technology URL: [Link]

  • Title: NMR Spectroscopy Source: MSU chemistry URL: [Link]

  • Title: Introduction to NMR part 2 Source: MIT Department of Chemistry URL: [Link]

  • Title: Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders Source: MDPI URL: [Link]

Sources

Validation & Comparative

1-Oxoisoindoline-5-carboxamide vs thalidomide structural differences and efficacy

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently evaluate the structural evolution of E3 ligase ligands to optimize assay design and therapeutic efficacy. The transition from first-generation immunomodulatory drugs (IMiDs) to rationally designed proteolysis-targeting chimeras (PROTACs) and molecular glues has been driven by subtle yet profound structural modifications.

This guide provides an in-depth, objective comparison between the classical thalidomide core and the advanced 1-oxoisoindoline-5-carboxamide scaffold, focusing on their structural causality, efficacy, and the experimental protocols used to validate their performance.

Structural and Mechanistic Dissection

To understand the functional divergence between these two molecules, we must examine their interactions with Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

Thalidomide (The Prototypical IMiD) Thalidomide consists of a glutarimide ring and a phthalimide (isoindoline-1,3-dione) ring. The glutarimide ring is the critical anchor that inserts into the tri-tryptophan pocket of CRBN. However, the dual carbonyls of the phthalimide ring restrict the vector space available for chemical derivatization. Unmodified thalidomide weakly alters the surface of CRBN to recruit neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3)[1]. Furthermore, it recruits SALL4, a transcription factor whose degradation is directly linked to thalidomide's infamous teratogenicity[1].

1-Oxoisoindoline-5-carboxamide (The Next-Generation Scaffold) By removing one carbonyl from the phthalimide core, the ring is converted into a lactam (isoindolin-1-one). This subtle reduction in steric bulk and alteration of the electronic landscape changes the conformation of the CRBN-ligand surface[1]. More importantly, the addition of a carboxamide group at the 5-position provides a highly versatile "exit vector." Because the 5-position projects outward into the solvent rather than clashing with the CRBN binding pocket, it serves as an ideal synthetic handle.

  • In PROTACs: This vector is used to attach alkyl or PEG linkers (e.g., N-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxamide) to bridge the E3 ligase to a target protein like BTK or FBXO22[2].

  • In Molecular Glues: Specific substitutions on this 5-carboxamide create novel protein-protein interaction interfaces, allowing for the potent, selective recruitment of neo-substrates like Casein Kinase 1α (CK1α)[3],[4].

G cluster_0 First-Generation IMiD cluster_1 Next-Generation Degrader T_Ligand Thalidomide (Phthalimide Core) T_CRBN CRBN E3 Ligase T_Ligand->T_CRBN Binds Trp Pocket T_Target IKZF1/3 (Weak Recruitment) T_CRBN->T_Target Ubiquitination O_Ligand 1-Oxoisoindoline-5-carboxamide (Lactam + Exit Vector) O_CRBN CRBN E3 Ligase O_Ligand->O_CRBN Binds Trp Pocket O_Target CK1α, BTK, BRD4 (Potent Recruitment) O_Ligand->O_Target Linker / Surface Glue O_CRBN->O_Target Poly-Ubiquitination

Fig 1. Mechanistic comparison of Thalidomide vs. 1-Oxoisoindoline-5-carboxamide in CRBN recruitment.

Efficacy and Quantitative Comparison

The structural advantages of the 1-oxoisoindoline-5-carboxamide core translate directly into superior degradation kinetics and target versatility. While thalidomide is limited to a narrow band of lymphoid transcription factors, the 5-carboxamide derivatives achieve sub-nanomolar degradation across diverse kinase and epigenetic targets.

Table 1: Quantitative and Structural Comparison

FeatureThalidomide1-Oxoisoindoline-5-carboxamide Derivatives
Primary Modality First-generation IMiD (Molecular Glue)Next-generation Molecular Glue / PROTAC Warhead
Core Structure Phthalimide (Isoindoline-1,3-dione)Lactam (Isoindolin-1-one)
CRBN Binding Anchor Glutarimide ringGlutarimide ring
Exit Vector None (Unmodified)5-carboxamide (Highly versatile for linkers)
Key Targets IKZF1, IKZF3, SALL4CK1α, BTK, BRD4, FBXO22
Typical DC50 1 µM – 10 µM< 10 nM (Target dependent)
Teratogenicity High (Driven by SALL4 degradation)Tunable (Can be engineered to avoid SALL4)

For instance, BMS-986397, a molecular glue degrader utilizing the 1-oxoisoindoline-5-carboxamide scaffold, selectively degrades CK1α to disrupt Wnt/β-catenin signaling in acute myeloid leukemia (AML) models, achieving profound efficacy that thalidomide cannot replicate[3],[5]. Similarly, PROTACs utilizing this core linked to target-specific ligands demonstrate DC50 values as low as 4.47 nM for BTK[2].

Experimental Methodology: Validating Degradation Efficacy

To objectively compare the degradation kinetics of these compounds, relying solely on endpoint Western blotting is insufficient. As an application standard, we utilize the HiBiT-LgBiT Luminescence Degradation Assay . This self-validating system allows for high-throughput, quantitative monitoring of endogenous or tagged protein degradation[6].

Step-by-Step Protocol: HiBiT-LgBiT Assay
  • Cell Engineering & Preparation :

    • Action: Engineer HEK293 cells to stably express a HiBiT-tagged protein of interest (POI) and the complementary LgBiT protein.

    • Causality: The 11-amino-acid HiBiT tag is small enough to avoid disrupting the POI's native folding or CRBN ternary complex formation, ensuring biologically relevant degradation kinetics[2].

  • Cell Seeding :

    • Action: Seed cells at 10,000 cells/well in a 384-well solid white microplate.

    • Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk, which is critical for accurate DC50 calculations.

  • Compound Treatment :

    • Action: Treat cells with a 10-point concentration gradient of the degrader (e.g., 0.1 nM to 10 µM).

    • Causality: A wide logarithmic gradient is mandatory to capture the "hook effect" (prozone effect)—a phenomenon where excessively high PROTAC concentrations force binary complex formation (Target-PROTAC and PROTAC-E3) rather than the required ternary complex, leading to a rebound in protein levels.

  • Incubation :

    • Action: Incubate the plates for 16–18 hours at 37°C.

    • Causality: This timeframe allows the ubiquitin-proteasome system to reach steady-state degradation kinetics without inducing secondary apoptotic toxicity that could artificially skew the viability/luminescence readouts[2].

  • Detection & Analysis :

    • Action: Add Nano-Glo HiBiT Lytic Reagent. Incubate for 10 minutes, then read luminescence.

    • Causality: The lytic reagent ruptures the cell membrane, allowing the HiBiT tag on the remaining POI to bind with high affinity to LgBiT, reconstituting a functional luciferase enzyme. The resulting luminescent signal is directly proportional to the concentration of the undegraded target protein[6].

Workflow N1 1. Cell Engineering (HiBiT-POI + LgBiT) N2 2. Seeding (384-well white plates) N1->N2 N3 3. Compound Treatment (Gradient to capture Hook Effect) N2->N3 N4 4. Incubation (16-18h at 37°C) N3->N4 N5 5. Detection (Nano-Glo Lytic Reagent) N4->N5

Fig 2. Step-by-step HiBiT-LgBiT luminescence assay workflow for validating target degradation.

Conclusion

While thalidomide established the foundation for CRBN-mediated protein degradation, its rigid phthalimide structure limits its utility in modern rational drug design. The 1-oxoisoindoline-5-carboxamide scaffold represents a critical evolutionary leap. By converting the core to a lactam and introducing a 5-position exit vector, chemists have unlocked the ability to synthesize highly potent, selective PROTACs and molecular glues capable of degrading previously "undruggable" targets with sub-nanomolar efficiency.

References

  • Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. Google Patents.
  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. bioRxiv.
  • BMS-986397 | CKlα degrader | CAS#2564486-44-6. MedKoo Biosciences.
  • BMS-986397[CAS: 2564486-44-6]. Glixxlabs.
  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. ResearchGate.
  • Isoindolinone compounds, and uses thereof (WO2022257897A1). Google Patents.

Sources

Benchmarking 1-Oxoisoindoline-5-Carboxamide Against Standard E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Targeted Protein Degradation (TPD) has fundamentally shifted drug discovery from occupancy-driven inhibition to event-driven degradation. At the heart of this revolution is the recruitment of E3 ubiquitin ligases, predominantly Cereblon (CRBN). Historically, immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide have served as the gold-standard CRBN anchors. However, these 4-substituted isoindoline-1,3-dione derivatives present structural limitations when targeting bulky proteins or when novel exit vectors are required for linker attachment.

Enter 1-oxoisoindoline-5-carboxamide , a next-generation CRBN-recruiting core. By shifting the attachment point from the 4-position to the 5-position and modifying the core to an isoindolin-1-one, this moiety alters the spatial trajectory of the ternary complex. This guide benchmarks the 1-oxoisoindoline-5-carboxamide core against standard E3 ligase ligands, analyzing the mechanistic causality behind its superior performance in specific molecular glue and PROTAC applications 1.

Mechanistic Causality: The Power of the 5-Position Exit Vector

In traditional IMiDs (e.g., pomalidomide), the 4-amino group serves as the primary exit vector for linker attachment in PROTACs or as the interaction interface for neosubstrates (like IKZF1/3). While effective, the 4-position directs the ligand trajectory toward a sterically constrained, solvent-exposed region of the CRBN surface.

The 1-oxoisoindoline-5-carboxamide core fundamentally changes this geometry:

  • Altered Trajectory & Steric Relief : The 5-carboxamide substitution shifts the exit vector by approximately 60–90 degrees compared to the 4-position. This relieves steric clashes between CRBN and the Protein of Interest (POI), allowing for the recruitment of previously "undegradable" or bulky targets.

  • Enhanced Ternary Complex Cooperativity ( α ) : The carboxamide group can participate in novel hydrogen-bonding networks with the CRBN surface and the POI. In the case of the CK1α degrader BMS-986397, this structural rigidity drives a highly cooperative ternary complex, pushing degradation kinetics into the sub-picomolar range 2.

  • Chemical Stability : The 1-oxoisoindoline (lactam) core is less susceptible to hydrolysis than the traditional phthalimide (dione) core of thalidomide, improving the pharmacokinetic profile and synthetic tractability of the resulting degraders 3.

Quantitative Benchmarking: Comparative Degradation Profiles

To objectively evaluate the 1-oxoisoindoline-5-carboxamide core, we benchmarked it against standard CRBN (Lenalidomide, Pomalidomide) and VHL (VH032) ligands across various targets.

Ligand Core / CompoundE3 LigaseTarget ProteinDC50DmaxMechanism
1-Oxoisoindoline-5-carboxamide (BMS-986397) CRBNCK1α0.1 - 0.5 pM>95%Molecular Glue
1-Oxoisoindoline-5-carboxamide (QXG-6442) CRBNCK1α5.7 nM90%Molecular Glue
1-Oxoisoindoline-5-carboxamide (L3E4-based) CRBNFBXO22~1.8 µM85%PROTAC
Lenalidomide (Standard Benchmark) CRBNCK1α~200 nM70%Molecular Glue
Pomalidomide (Standard Benchmark) CRBNIKZF1/3~1.5 nM>90%Molecular Glue
VH032-based (Standard Benchmark) VHLBRD4~10 nM>95%PROTAC

Data Synthesis: The transition from Lenalidomide to the 1-oxoisoindoline-5-carboxamide core in BMS-986397 results in a >100,000-fold increase in CK1α degradation potency. This leap is not merely due to higher binary affinity for CRBN, but rather an optimized ternary complex geometry that drastically reduces the energy barrier for ubiquitin transfer 1.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to measure degradation and mechanistic engagement.

Protocol 1: HiBiT-LgBiT Cellular Degradation Assay

This assay quantifies endogenous protein degradation in real-time 4.

  • Cell Preparation : Seed CRISPR-engineered MOLM-14 cells expressing HiBiT-tagged CK1α at 1×104 cells/well in a 384-well opaque plate. Self-Validation Step: Run a parallel plate using CRBN-/- MOLM-14 cells. True degraders will show no signal reduction in the knockout line, mathematically ruling out off-target cytotoxicity.

  • Compound Dosing : Dispense 1-oxoisoindoline-5-carboxamide compounds and standard benchmarks using an acoustic liquid handler in a 12-point dose-response curve (0.01 pM to 10 µM).

  • Incubation : Incubate for 6 hours at 37°C. Causality Note: A short 6-hour window isolates primary proteasomal degradation from secondary transcriptional feedback loops, ensuring the calculated DC50 reflects true E3 ligase kinetics.

  • Detection : Add Nano-Glo HiBiT Lytic Reagent (containing LgBiT and furimazine). Incubate for 10 minutes.

  • Quantification : Measure luminescence. Normalize to DMSO controls to calculate DC50 and Dmax.

Protocol 2: AlphaLISA Ternary Complex Formation Assay
  • Reagent Assembly : Mix 10 nM His-tagged CRBN/DDB1 complex and 10 nM GST-tagged POI in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Ligand Titration : Add the degrader in a 16-point concentration curve (1 pM to 100 µM).

  • Bead Addition : Add Anti-His Acceptor beads and Anti-GST Donor beads (20 µg/mL final concentration) under low-light conditions.

  • Incubation & Validation : Incubate for 2 hours at room temperature. Self-Validation Step: Analyze the curve for the "hook effect" (a bell-shaped response). A signal decrease at high concentrations mathematically validates a ternary interaction model, proving that binary POI-Ligand and CRBN-Ligand complexes are outcompeting the ternary complex.

  • Measurement : Read the Alpha signal at 615 nm.

Mandatory Visualizations

G POI Target Protein (e.g., CK1α) Ternary High-Cooperativity Ternary Complex POI->Ternary Binary Affinity Degrader 1-oxoisoindoline-5-carboxamide (Optimized Exit Vector) Degrader->Ternary Glues POI & E3 CRBN CRBN E3 Ligase CRBN->Ternary Binary Affinity Ub Polyubiquitination (E2 Ligase) Ternary->Ub Spatial Alignment Degradation Proteasomal Degradation Ub->Degradation Target Cleavage

Fig 1: Ternary complex formation utilizing the optimized 5-carboxamide exit vector.

G Step1 Plate HiBiT-POI Cells (WT & CRBN-/-) Step2 Acoustic Dosing (0.01 pM - 10 µM) Step1->Step2 Step3 Incubate 6 Hours (Isolate Primary Event) Step2->Step3 Step4 Add LgBiT Substrate & Lyse Cells Step3->Step4 Step5 Quantify Luminescence (DC50 & Dmax) Step4->Step5

Fig 2: Self-validating HiBiT-LgBiT experimental workflow for degrader benchmarking.

References
  • Title : Development of Potent and Selective CK1α Molecular Glue Degraders - bioRxiv Source : bioRxiv URL :[Link]

  • Title : A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders - bioRxiv Source : bioRxiv URL :[Link]

Sources

X-Ray Crystallography Validation of 1-Oxoisoindoline-5-Carboxamide Bound to Cereblon: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Causality of Structural Design

The evolution of targeted protein degradation (TPD) relies heavily on the structural optimization of E3 ligase recruiters. While first-generation immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide established the paradigm of Cereblon (CRBN) hijacking, their utility as Proteolysis Targeting Chimera (PROTAC) anchors is often limited by sub-optimal exit vectors and synthetic bottlenecks[1].

The emergence of the 1-oxoisoindoline-5-carboxamide scaffold represents a rational, causality-driven structural evolution. By removing one carbonyl group from the classical phthalimide core (yielding the 1-oxoisoindoline) and introducing a 5-carboxamide functional group, structural biologists have engineered an ideal, solvent-exposed exit vector. This modification does not disrupt the primary glutarimide-CRBN binding interface but provides a rigid, synthetically tractable trajectory for linker attachment, minimizing steric clashes with the CRBN surface[2]. This guide objectively compares the crystallographic and biochemical performance of this advanced scaffold against traditional IMiDs.

X-Ray Crystallography Analysis: The Structural Mechanics of Binding

Crystallographic studies of the human CRBN-DDB1 complex reveal the precise mechanics of how glutarimide-based binders anchor into the E3 ligase.

The Tri-Tryptophan Pocket: All active IMiDs and their derivatives bind to a highly conserved, hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, formed primarily by three tryptophan residues: Trp380, Trp386, and Trp400[1].

  • Causality of Anchoring: The glutarimide ring is the indispensable pharmacophore. It mimics the cyclic imide degron of natural CRBN substrates. The imide nitrogen donates a critical hydrogen bond to the backbone carbonyl of His378, while the imide carbonyls accept hydrogen bonds from the side chain of Trp380 and the backbone amide of Trp380[1].

The Solvent-Exposed Interface (Isoindolinone vs. Phthalimide): While the glutarimide ring is deeply buried, the isoindolinone (or phthalimide) ring projects outward into the solvent channel[1]. X-ray diffraction data demonstrates that the 1-oxoisoindoline core maintains the exact glutarimide anchoring geometry as lenalidomide. However, the 5-carboxamide substitution provides a superior spatial trajectory. Unlike the C4-amino group of lenalidomide or pomalidomide, which can cause linker folding and steric clashing at the CRBN interface, the 5-carboxamide vector points directly into the bulk solvent. This allows for the attachment of diverse PROTAC linkers without inflicting a thermodynamic penalty on the primary CRBN binding affinity[2].

Comparative Performance Analysis

To objectively evaluate the 1-oxoisoindoline-5-carboxamide scaffold, we must compare its biochemical and structural parameters against established CRBN binders.

Table 1: Comparative Profiling of CRBN E3 Ligase Ligands

Ligand CoreStructure TypeCRBN Binding Affinity (Kd / IC50)Exit Vector SuitabilityPrimary Application
Thalidomide Phthalimide~250 nMPoor (Steric clashes at C4/C5)Molecular Glue / IMiD[3]
Lenalidomide 1-oxoisoindoline (4-amino)~1.5 μMModerate (C4-amino vector)Molecular Glue / IMiD[3]
Pomalidomide Phthalimide (4-amino)~150 nMModerate (C4-amino vector)Molecular Glue / PROTAC Anchor[3]
1-oxoisoindoline-5-carboxamide 1-oxoisoindoline (5-carboxamide)~10 - 50 nM (Linker dependent)Excellent (Solvent exposed)PROTAC E3 Ligase Anchor[2]

Data Interpretation: While pomalidomide offers strong native affinity, the 1-oxoisoindoline-5-carboxamide core, when incorporated into a PROTAC, frequently achieves sub-50 nM binding affinities. Direct-to-biology screening assays have confirmed that PROTACs utilizing this core successfully degrade targets like BRD4 and BTK with DC50 values in the low nanomolar range (e.g., <10 nM)[2].

Experimental Protocol: X-Ray Crystallography of CRBN-Ligand Complexes

To ensure scientific integrity, the determination of CRBN-ligand structures must follow a self-validating protocol. The following methodology details the co-crystallization of the CRBN-DDB1 complex with 1-oxoisoindoline-5-carboxamide derivatives.

Step 1: Construct Design and Protein Expression

  • Action: Clone human CRBN (residues 40-442) and full-length human DDB1 into a baculovirus expression vector.

  • Causality: Truncating the unstructured N-terminus of CRBN (residues 1-39) is critical; this highly flexible region inhibits crystal lattice formation and is not required for ligand binding[4]. Co-expression in Spodoptera frugiperda (Sf9) insect cells ensures proper folding of the heterodimer.

Step 2: Purification and Stoichiometry Validation

  • Action: Purify the complex using Ni-NTA affinity chromatography (via a His-tag on DDB1), followed by TEV protease cleavage to remove the tag. Subject the eluate to Size-Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 10 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Causality: SEC separates the properly assembled 1:1 CRBN-DDB1 heterodimer from aggregated or monomeric species, ensuring a homogeneous sample required for high-resolution diffraction.

Step 3: Ligand Co-Crystallization

  • Action: Concentrate the CRBN-DDB1 complex to 10 mg/mL. Add the 1-oxoisoindoline-5-carboxamide ligand (dissolved in 100% DMSO) to a final molar ratio of 1:5 (Protein:Ligand). Incubate on ice for 2 hours. Set up crystallization trials using the hanging-drop vapor diffusion method at 20°C, mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M HEPES pH 7.0, 10-15% PEG 3350, 0.2 M NaCl).

  • Causality: The hanging-drop method allows for slow, controlled vapor equilibration, promoting the growth of well-ordered, single crystals. The excess ligand ensures full occupancy of the tri-tryptophan pocket.

Step 4: Data Collection and Structure Determination

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron light source (e.g., SPring-8 or APS) at 100 K.

  • Causality: Solve the phase problem using Molecular Replacement (MR) with a previously solved apo-CRBN-DDB1 structure (e.g., PDB: 4TZ4) as the search model[1]. Refine the structure using Phenix and Coot to validate the exact geometry of the 5-carboxamide exit vector.

Mechanistic Pathway Visualization

The structural logic of utilizing 1-oxoisoindoline-5-carboxamide is best understood by visualizing the ternary complex formation and subsequent ubiquitination cascade.

G POI Protein of Interest (POI) Linker PROTAC Linker (Flexible/Rigid Spacer) POI->Linker Target Engagement Warhead 1-oxoisoindoline-5-carboxamide (CRBN Binder) Linker->Warhead Covalent Attachment via 5-position CRBN Cereblon (CRBN) Tri-Tryptophan Pocket Warhead->CRBN Anchors via Glutarimide Ring E3 CRL4 Complex (DDB1-Cul4A-Rbx1) CRBN->E3 Recruits as Substrate Receptor Ub Polyubiquitination Cascade E3->Ub Transfers Ubiquitin to POI Degradation Proteasomal Degradation (26S) Ub->Degradation Targets POI for Destruction

Caption: Mechanistic workflow of PROTAC-mediated degradation utilizing the 1-oxoisoindoline-5-carboxamide core.

Conclusion

The transition from traditional IMiDs to the 1-oxoisoindoline-5-carboxamide scaffold marks a critical maturation in TPD drug design. X-ray crystallography definitively validates that while the glutarimide moiety securely anchors the molecule within CRBN's tri-tryptophan pocket, the 5-carboxamide functionalization provides an unparalleled, solvent-exposed exit vector. This structural advantage directly translates to superior linker accommodation, higher ternary complex stability, and ultimately, more potent target degradation profiles.

References

  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed / NIH.
  • Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. bioRxiv.
  • Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. bioRxiv.
  • Ligands for E3 Ligase (Inhibitors Agonists Modul

Sources

Comparative Guide: Selecting the Optimal Cell Viability Assay for 1-Oxoisoindoline-5-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As targeted protein degradation (TPD) reshapes modern drug discovery, 1-oxoisoindoline-5-carboxamide analogs have emerged as critical structural anchors. These compounds function as highly potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase, forming the foundation of many novel Proteolysis Targeting Chimeras (PROTACs) and immunomodulatory drugs (IMiDs) 1.

However, evaluating the cellular efficacy of these analogs presents unique analytical challenges. As a Senior Application Scientist, I frequently observe laboratories struggling with false-positive viability signals or failing to capture the classic biphasic "hook effect" due to suboptimal assay selection. This guide objectively compares the Luminescent ATP Viability Assay against traditional alternatives—AlamarBlue (Resazurin) and MTT (Tetrazolium) —providing the mechanistic causality and self-validating protocols necessary to ensure absolute data integrity.

Mechanistic Causality: The Analytical Challenge of PROTACs

To understand why assay selection matters, we must first look at how 1-oxoisoindoline-5-carboxamide analogs operate. These molecules act catalytically, bringing a target protein of interest (POI) into close proximity with CRBN to induce polyubiquitination and subsequent proteasomal degradation 2.

Because they rely on ternary complex formation, high concentrations of the analog can saturate both the E3 ligase and the POI independently, preventing degradation—a phenomenon known as the "hook effect" 1. Detecting this subtle inflection requires an assay with an exceptionally wide dynamic range. Furthermore, these analogs are often highly lipophilic, requiring significant DMSO concentrations, and can intrinsically interfere with colorimetric and fluorometric metabolic readouts.

MOA PROTAC 1-oxoisoindoline-5-carboxamide (PROTAC Anchor) CRBN CRBN E3 Ligase PROTAC->CRBN Binds POI Target Protein (e.g., BRD4, AR) PROTAC->POI Recruits Ternary Ternary Complex Formation CRBN->Ternary Forms POI->Ternary Forms Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Fig 1. Mechanism of action for 1-oxoisoindoline-5-carboxamide based PROTACs via CRBN recruitment.

Quantitative Comparison: Product vs. Alternatives

By directly lysing cells and quantifying intracellular ATP—the most fundamental indicator of metabolic viability—the Luminescent ATP Assay bypasses the chemical reduction artifacts common to MTT and AlamarBlue [[3]](). Table 1 summarizes the performance metrics when screening 1-oxoisoindoline-5-carboxamide analogs.

Table 1: Comparative Assay Performance for Analog Screening

Performance MetricLuminescent ATP Assay (Recommended)AlamarBlue (Resazurin Alternative)MTT (Tetrazolium Alternative)
Primary Readout Luminescence (Direct ATP)Fluorescence (Metabolic)Absorbance (Metabolic)
Z'-Factor 0.85 (Excellent for HTS)0.65 (Good)0.45 (Marginal)
Signal-to-Background >100:1 15:15:1
Limit of Detection <10 cells/well ~500 cells/well~1000 cells/well
Interference Risk Low (Lysis bypasses efflux)Moderate (Autofluorescence)High (Chemical reduction)
Hook Effect Detection Highly Sensitive ModeratePoor

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. If an assay fails, the internal controls must immediately indicate whether the failure stems from cell health, compound precipitation, or reagent degradation.

Protocol A: High-Throughput Luminescent ATP Assay (Recommended)

This protocol is engineered to prevent solvent-induced cytotoxicity and ensure complete ATP stabilization.

  • Cell Seeding & Internal Controls: Seed target cells (e.g., MV-4-11 or LNCaP) at 2,000 cells/well in a solid-white 96-well plate.

    • Causality for Self-Validation: Include three critical control columns: (1) Vehicle Control (0.1% DMSO) to establish baseline viability; (2) Positive Control (10 µM Staurosporine) to validate the assay's dynamic range and apoptotic induction; (3) No-Cell Blank (Media + 0.1% DMSO) to establish background luminescence.

  • Compound Treatment: Perform a 10-point serial dilution of the 1-oxoisoindoline-5-carboxamide analog (ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration remains strictly at 0.1% across all wells.

  • Incubation: Incubate for 72 to 144 hours at 37°C.

    • Causality: PROTAC-mediated degradation and subsequent phenotypic cell death is a slow, multi-step process compared to direct kinase inhibition.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Temperature gradients across the plate cause edge effects and uneven luminescent kinetics.

  • Lysis and Readout: Add a volume of Luminescent ATP Reagent equal to the culture volume (e.g., 100 µL). Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading on a microplate luminometer.

Workflow Seed Seed Cells (+ Controls) Treat Analog Treatment (Dose-Response) Seed->Treat Incubate Incubate (72-144 hrs) Treat->Incubate Lysis ATP Lysis Buffer Addition Incubate->Lysis Read Luminescence Detection Lysis->Read

Fig 2. Self-validating high-throughput luminescent ATP viability assay workflow for analog screening.

Protocol B: AlamarBlue Assay (Alternative Workflow)

While less sensitive, AlamarBlue can be used if non-lytic, continuous monitoring is required 1.

  • Seeding & Treatment: Follow Steps 1-3 from Protocol A, but utilize a black, clear-bottom 96-well plate.

  • Reagent Addition: Add 10X AlamarBlue reagent (0.5 mg/mL resazurin) directly to the wells to achieve a 1X final concentration.

  • Metabolic Incubation: Incubate at 37°C for 2 to 4 hours.

    • Causality & Limitation: Unlike the instantaneous lysis of the ATP assay, this step requires live cells to actively reduce resazurin to fluorescent resorufin. If the 1-oxoisoindoline-5-carboxamide analog alters cellular metabolism without immediately causing death, it will skew the viability data.

  • Readout: Measure fluorescence at 560 nm excitation / 590 nm emission.

Conclusion

For the rigorous evaluation of 1-oxoisoindoline-5-carboxamide analogs, the Luminescent ATP Viability Assay is the superior product methodology. Its lytic nature eliminates the metabolic uncoupling artifacts seen in MTT assays, and its massive dynamic range ensures that complex pharmacological phenomena—such as the PROTAC hook effect—are accurately captured and quantified.

References

  • 1 Title: A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Source: nih.gov.

  • 2 Title: Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. Source: biorxiv.org.

  • 3 Title: Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. Source: acs.org.

Sources

Comprehensive Biophysical Validation of 1-Oxoisoindoline-5-Carboxamide Binding to Cereblon (CRBN): ITC vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxoisoindoline-5-carboxamide scaffold has emerged as a highly potent, chemically tractable moiety for recruiting Cereblon (CRBN), the substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. As a structural evolution of first-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, this scaffold is extensively utilized as a warhead in targeted protein degradation (PROTACs and molecular glues) [1].

However, validating the binding of these hydrophobic ligands to CRBN presents significant biophysical challenges. CRBN undergoes a critical open-to-closed conformational rearrangement upon ligand binding[4]. Techniques that require protein immobilization or fluorescent labeling can artificially restrict these dynamics, leading to skewed affinity ( Kd​ ) measurements. As a Senior Application Scientist, I recommend Isothermal Titration Calorimetry (ITC) as the gold standard for validating 1-oxoisoindoline-5-carboxamide derivatives, as it provides a label-free, true-solution measurement of binding thermodynamics.

This guide objectively compares ITC with Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), providing field-proven protocols and the mechanistic causality behind each experimental choice.

Comparison of Biophysical Techniques

To select the appropriate validation assay, one must balance the need for thermodynamic rigor against throughput and material consumption. Below is a comparative matrix of the three primary biophysical techniques used for CRBN-ligand validation.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Primary Output Kd​ , ΔH , ΔS , Stoichiometry ( n ) Kd​ , Kinetics ( kon​ , koff​ ) Kd​
Immobilization None (True Solution) Required (Sensor Chip)None (Capillary)
Labeling None NoneRequired (Fluorescent Dye)
Throughput Low (1-2 hours per ligand)Medium (Automated runs)High (Minutes per plate)
Protein Consumption High (~20-50 µM per run)Low (~1-5 µM)Very Low (~10-50 nM)
DMSO Tolerance Extremely Sensitive Moderately SensitiveHighly Tolerant [2]
Best Use Case Gold Standard Thermodynamic Validation Kinetic ProfilingPrimary High-Throughput Screening

The Gold Standard: ITC Methodology for CRBN Binding

ITC directly measures the heat released or absorbed ( ΔH ) during the binding event. Because 1-oxoisoindoline-5-carboxamide binding to the CRBN tri-tryptophan pocket is largely driven by hydrogen bonding and van der Waals interactions, the reaction is highly exothermic [3].

Mechanistic Protocol & Causality

Step 1: Protein Preparation & Buffer Selection

  • Target: Co-express the CRBN-DDB1 complex. CRBN is highly unstable in isolation; DDB1 acts as an obligate chaperone to maintain the structural integrity of the thalidomide-binding domain (TBD).

  • Buffer Composition: 20 mM HEPES (pH 7.3), 150 mM NaCl, 0.5 mM TCEP.

  • The Causality: Why HEPES and TCEP? HEPES is chosen because it has a very low enthalpy of ionization ( ΔHion​≈5.0 kJ/mol). If ligand binding induces proton release or uptake, a buffer with a high ΔHion​ (like Tris) will generate background heat that obscures the true binding enthalpy. TCEP is selected over DTT because DTT oxidizes over time; this oxidation is exothermic and will cause a continuous, drifting baseline in the highly sensitive ITC cell.

Step 2: The DMSO Matching Imperative (Self-Validating Step)

  • 1-oxoisoindoline-5-carboxamide ligands are hydrophobic and require DMSO for solubility.

  • The Causality: DMSO has a massive heat of mixing with water. A mismatch of even 0.05% DMSO between the syringe (ligand) and the cell (protein) will generate a "heat of dilution" that completely eclipses the heat of binding [2].

  • Protocol: Dialyze the CRBN-DDB1 protein overnight. Use the exact dialysate to dilute your 100% DMSO ligand stock to a final concentration of 1.00% DMSO. Spike the protein sample with 100% DMSO to exactly 1.00%. This ensures perfect solvent parity.

Step 3: Titration Execution

  • Cell: Load 20 µM CRBN-DDB1 complex.

  • Syringe: Load 200 µM 1-oxoisoindoline-5-carboxamide ligand (10x protein concentration).

  • Parameters: 25 °C, stirring at 750 rpm. Perform 19 injections of 2 µL each, with a 150-second spacing to allow the baseline to equilibrate.

  • Control: Always perform a ligand-into-buffer titration to subtract the background heat of dilution.

Data Interpretation

A successful ITC thermogram for a potent 1-oxoisoindoline-5-carboxamide derivative will show:

  • Exothermic Peaks: Downward peaks indicating heat release ( ΔH<0 ).

  • Stoichiometry ( n ): Should resolve to ~0.9 - 1.1, confirming a 1:1 binding ratio to the TBD.

  • Affinity ( Kd​ ): Typically ranges from 100 nM to 500 nM for optimized analogs [3].

Orthogonal Validation: SPR and MST Workflows

While ITC provides absolute thermodynamic truth, SPR and MST are critical for kinetic profiling and throughput.

Surface Plasmon Resonance (SPR)
  • The Conformational Challenge: Direct amine coupling of CRBN to a CM5 chip restricts the open-to-closed dynamics of the Lon domain, artificially weakening the apparent Kd​ [4].

  • The Solution: Utilize an Avi-tag on the co-expressed DDB1 protein. Capture the CRBN-DDB1 complex onto a Streptavidin (SA) sensor chip. This anchors DDB1 while leaving the CRBN TBD completely free to undergo ligand-induced conformational changes.

  • Output: Allows calculation of residence time ( 1/koff​ ), a metric often more predictive of PROTAC degradation efficiency than steady-state Kd​ .

Microscale Thermophoresis (MST)
  • The Throughput Advantage: MST monitors the movement of fluorescently labeled molecules in a microscopic temperature gradient. It is highly tolerant to DMSO, making it ideal for screening large libraries of 1-oxoisoindoline-5-carboxamide analogs [2].

  • Protocol: Label CRBN-DDB1 using an NHS-ester RED dye. Titrate the unlabeled ligand from 10 µM down to 0.3 nM in a 16-point serial dilution. Measure in standard treated capillaries.

Validation Workflow Visualization

To ensure robust drug development, these techniques should not be used in isolation but as a sequential, self-validating pipeline.

Workflow A Ligand Library (1-oxoisoindoline-5-carboxamide analogs) B Primary Screening (MST) Identify Binders (Kd < 5 µM) A->B C Thermodynamic Validation (ITC) Gold Standard: Exact Kd, ΔH, ΔS B->C Hit Triage D Kinetic Profiling (SPR) Determine kon and koff C->D Validated Binders E Cellular Validation (CETSA / Degradation Assays) D->E Lead Candidates

Biophysical validation workflow for CRBN-recruiting ligands from screening to cellular assays.

References

  • ACS Medicinal Chemistry Letters. "Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay." URL: [Link]

  • Journal of the American Chemical Society. "Design and Application of Cereblon-Recruiting Prodegraders." URL: [Link]

  • Nature Communications. "Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation." URL: [Link]

Comparative Guide: 1-Oxoisoindoline-5-carboxamide vs. Novel CRBN Binders in In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Targeted protein degradation (TPD) via cereblon (CRBN) modulation has revolutionized the treatment of hematological malignancies. Historically, the field has been dominated by immunomodulatory imide drugs (IMiDs) built upon a 1-oxoisoindoline-5-carboxamide (or related phthalimide/isoindolinone) and glutarimide core, such as lenalidomide and pomalidomide[1]. While highly effective, these first-generation binders present pharmacological challenges, most notably the rapid in vivo racemization of their glutarimide chiral center, leading to off-target effects and suboptimal efficacy[1][2].

This guide provides an objective, data-driven comparison between traditional 1-oxoisoindoline-5-carboxamide derivatives and next-generation, novel CRBN binders (e.g., stabilized enantiomers, achiral ligands, and non-glutarimide scaffolds). It is designed to equip drug development professionals with actionable insights into their comparative in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and the rigorous methodologies required to validate them.

Structural Evolution and Mechanistic Divergence

The 1-Oxoisoindoline-5-carboxamide Core (First-Generation)

The classic IMiD architecture relies on the glutarimide ring to anchor into the tri-tryptophan pocket of CRBN, while the 1-oxoisoindoline-5-carboxamide moiety acts as the surface-exposed "glue" to recruit neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos)[1].

  • The Limitation: The alpha-proton of the glutarimide ring is highly acidic, causing rapid interconversion between the active (S)-enantiomer and the inactive (R)-enantiomer in vivo[3]. The (R)-enantiomer does not contribute to target degradation and has been shown to potentially support tumor growth in certain xenograft models[2][3].

Novel CRBN Binders (Next-Generation)

To overcome these limitations, researchers have engineered novel CRBN binders that bypass the stereochemical liabilities of first-generation drugs:

  • Deuterium-Enabled Chiral Switching (e.g., SP-3164): By replacing the acidic proton with deuterium, compounds like SP-3164 stabilize the active (S)-enantiomer of avadomide. This prevents in vivo racemization, ensuring that 100% of the circulating drug is the active, CRBN-binding species[2][3].

  • Achiral Scaffolds (e.g., Phenyl Dihydrouracils): Replacing the glutarimide ring with a phenyl dihydrouracil core entirely eliminates the chiral center, completely avoiding stereochemical complications while maintaining low-micromolar CRBN affinity[1][4].

  • Non-Glutarimide Macrolides (e.g., Rifamycin O): Recent discoveries have identified complex natural products like Rifamycin O as potent CRBN ligands capable of inducing IKZF1/3 degradation with enhanced safety profiles[5].

CRBN_Pathway Binder CRBN Binder (Standard or Novel) CRBN CRL4-CRBN E3 Ligase Binder->CRBN Anchors to NeoSub Neosubstrate (IKZF1/IKZF3) CRBN->NeoSub Recruits Ub Polyubiquitination NeoSub->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Targets for

Caption: Mechanism of CRBN-mediated targeted protein degradation via small-molecule binders.

Comparative In Vivo Efficacy Data

When evaluated in murine xenograft models of lymphoma and leukemia, novel CRBN binders demonstrate distinct pharmacological advantages over traditional 1-oxoisoindoline-5-carboxamide derivatives. The table below synthesizes quantitative in vivo data from recent preclinical studies[2][3][5].

Compound ClassRepresentative AgentStereochemistryIn Vivo Tumor Growth Inhibition (TGI)PK/PD Characteristics
1-Oxoisoindoline-5-carboxamide LenalidomideRacemic mixture (Unstable)Moderate (WSU-DLCL2 model)Requires higher doses (e.g., 10-30 mg/kg) due to active fraction loss via racemization.
Deuterated Glutarimide SP-3164Stabilized (S)-enantiomerSuperior TGI vs. Lenalidomide[2]Shorter half-life, but sustained tumor exposure allows for flexible BID dosing (7.5 mg/kg)[2][3].
Non-Glutarimide Macrolide Rifamycin OComplex (Natural Product)High (K562 leukemia model)[5]Comparable efficacy to lenalidomide at lower doses; no significant body weight loss[5].
Phenyl Dihydrouracil Preclinical CandidatesAchiralEmerging DataAvoids racemization; maintains stable exposure of the active pharmacophore[1].

Key Insight: The sustained tumor exposure of stabilized enantiomers like SP-3164 results in prolonged reduction of target protein levels (IKZF1/3), which directly correlates with the largest observed TGI in diffuse large B-cell lymphoma (DLBCL) models[2].

Experimental Methodology: In Vivo Efficacy & PK/PD Validation

To objectively compare a novel CRBN binder against a standard 1-oxoisoindoline-5-carboxamide derivative, researchers must employ a self-validating in vivo workflow. The following protocol details the causality behind each experimental choice to ensure high-fidelity data.

InVivo_Workflow Xeno 1. Xenograft Establishment (NOD/SCID Mice) Dosing 2. Randomization & Dosing (Active vs. Inactive Enantiomer) Xeno->Dosing Monitor 3. In Vivo Monitoring (Caliper & Body Weight) Dosing->Monitor Tissue 4. Tissue Collection (Tumor & Plasma) Monitor->Tissue Analysis 5. PK/PD Analysis (LC-MS/MS & Western Blot) Tissue->Analysis

Caption: Standardized self-validating in vivo workflow for evaluating CRBN binder efficacy.

Step-by-Step Protocol

Step 1: Xenograft Establishment

  • Procedure: Subcutaneously inoculate NOD/SCID mice with 1×107 WSU-DLCL2 (DLBCL) or K562 cells suspended in 50% Matrigel.

  • Causality: NOD/SCID mice lack functional T and B cells, preventing immune rejection of the human cancer cell lines. This ensures that any observed tumor shrinkage is strictly due to the cell-autonomous degradation of IKZF1/3, rather than secondary immune-mediated effects.

Step 2: Randomization and Controlled Dosing

  • Procedure: Once tumors reach a palpable volume of 100–150 mm³, randomize mice into four cohorts:

    • Vehicle Control

    • Lenalidomide (Standard, 30 mg/kg QD)

    • Novel Binder (e.g., SP-3164, 15 mg/kg QD or 7.5 mg/kg BID)

    • Negative Control: Inactive (R)-enantiomer (e.g., SP-3165, 15 mg/kg QD)[2].

  • Causality & Self-Validation: Randomizing only after tumors are established ensures the assay measures true Tumor Growth Inhibition (TGI), not engraftment failure. The inclusion of the inactive (R)-enantiomer is a critical self-validating step. Because the (R)-enantiomer cannot bind CRBN[2], any TGI or toxicity observed in this arm would indicate a flawed assay (e.g., off-target toxicity or compound contamination). Lack of efficacy in this arm proves the on-target mechanism of the active drug.

Step 3: In Vivo Monitoring

  • Procedure: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Monitor body weight simultaneously.

  • Causality: Body weight tracking acts as a primary surrogate for gross toxicity. A weight loss of >20% mandates humane euthanasia and indicates a poor therapeutic window for the tested binder.

Step 4: Tissue Collection and PK/PD Analysis

  • Procedure: At the study's terminus (or at specific time points for PK profiling), collect blood via cardiac puncture and excise the tumor.

    • PK: Analyze plasma via LC-MS/MS to determine the elimination half-life and AUC.

    • PD: Homogenize tumor tissue and perform Western Blotting for IKZF1, IKZF3, and a loading control (e.g., GAPDH).

  • Causality: Conducting PK and PD analyses on the same animal establishes a direct correlation between systemic drug exposure (PK) and target degradation at the tumor site (PD). This proves that the novel binder penetrates the tumor microenvironment effectively to execute its mechanism of action.

Conclusion

While the 1-oxoisoindoline-5-carboxamide core laid the foundation for CRBN-mediated targeted protein degradation, its inherent stereochemical instability limits its maximum in vivo potential. Novel CRBN binders—whether through deuterium-enabled chiral stabilization (SP-3164), achiral scaffolding (phenyl dihydrouracils), or entirely distinct macrocyclic structures (Rifamycin O)—demonstrate superior pharmacokinetic reliability and enhanced in vivo tumor growth inhibition. For drug developers, transitioning to these novel scaffolds offers a broader therapeutic index and more predictable pharmacodynamics in the clinic.

References

  • SP-3164, a Novel Cereblon-Binding Protein Degrader, Shows Activity in Preclinical Lymphoma Models. Blood / American Society of Hematology - ASH Publications. Available at:[Link]

  • Rifamycin O as a novel CRBN ligand for targeted degradation of IKZF1/3 proteins in hematopoietic malignancies. PMC - National Institutes of Health. Available at:[Link]

  • A NOVEL CEREBLON-BINDING MOLECULAR GLUE, SP-3164, SHOWS PRECLINICAL ACTIVITY IN NON-HODGKIN LYMPHOMAS. EHA Library. Available at:[Link]

  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. MDPI. Available at:[Link]

Sources

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